molecular formula C12H16N2OS B1373070 4-Benzylmorpholine-2-carbothioamide CAS No. 1240528-23-7

4-Benzylmorpholine-2-carbothioamide

Número de catálogo: B1373070
Número CAS: 1240528-23-7
Peso molecular: 236.34 g/mol
Clave InChI: CTMPIXXXJGQABE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Benzylmorpholine-2-carbothioamide is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzylmorpholine-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylmorpholine-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-benzylmorpholine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c13-12(16)11-9-14(6-7-15-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMPIXXXJGQABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Benzylmorpholine-2-carbothioamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocycles serve as the architectural foundation for novel Active Pharmaceutical Ingredients (APIs). 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7) is a highly specialized building block that bridges the favorable pharmacokinetic properties of the morpholine ring with the reactive versatility of a thioamide group. This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, and self-validating synthetic protocols, empowering drug development professionals to effectively integrate this scaffold into their discovery pipelines.

Structural Rationale & Physicochemical Profile

The design of 4-benzylmorpholine-2-carbothioamide is not arbitrary; it is a calculated assembly of three distinct functional motifs, each serving a specific pharmacological and synthetic purpose.

  • The Morpholine Core: Widely recognized for its ability to modulate the pKa​ of adjacent basic centers, the morpholine oxygen introduces a hydrogen-bond acceptor that significantly improves aqueous solubility and metabolic stability compared to purely carbon-based rings.

  • The N-Benzyl Group: During early-stage synthesis, the benzyl moiety acts as a robust protecting group for the secondary amine. In late-stage Structure-Activity Relationship (SAR) optimization, it serves as a lipophilic anchor to occupy hydrophobic pockets in target proteins. If required, it can be cleanly cleaved via palladium-catalyzed hydrogenolysis.

  • The Carbothioamide Moiety: Thioamides are classic precursors for the synthesis of complex heterocycles (e.g., thiazoles, thiadiazoles). Furthermore, they act as potent hydrogen-bond donors/acceptors and can function as zinc-binding groups (ZBGs) in metalloenzyme inhibitors.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of the compound, verified against authoritative databases such as and .

ParameterValue
Chemical Name 4-Benzylmorpholine-2-carbothioamide
CAS Registry Number 1240528-23-7
Molecular Formula C12​H16​N2​OS
Molecular Weight 236.33 g/mol
Monoisotopic Mass 236.09833 Da
Predicted CCS ( [M+H]+ ) 152.6 Ų
SMILES String C1COC(CN1CC2=CC=CC=C2)C(=S)N

Mechanistic Causality in Structural Design

To visualize how these functional groups synergize in Fragment-Based Drug Discovery (FBDD), the following logic map delineates the contribution of each structural component.

StructuralLogic Core 4-Benzylmorpholine- 2-carbothioamide Morpholine Morpholine Ring • Modulates pKa • Enhances Solubility Core->Morpholine Scaffold Benzyl N-Benzyl Group • Lipophilic Anchor • Cleavable Protection Core->Benzyl N-Substituent Thioamide Carbothioamide • H-Bonding Motif • Heterocycle Precursor Core->Thioamide C2-Substituent

Structural deconstruction of 4-benzylmorpholine-2-carbothioamide in drug design.

Synthetic Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following workflows incorporate explicit causality for reagent selection and In-Process Controls (IPCs) to ensure the system is self-validating.

Protocol A: Synthesis of the Thioamide Building Block

Objective: Convert 4-benzylmorpholine-2-carbonitrile to 4-benzylmorpholine-2-carbothioamide.

  • Causality of Reagent Choice: While gaseous H2​S is the traditional thionating agent, it poses severe inhalation hazards. We utilize aqueous ammonium sulfide ( (NH4​)2​S ) in a mixed Dimethylformamide (DMF)/Water solvent system. The DMF ensures complete dissolution of the lipophilic nitrile precursor, while the water solubilizes the (NH4​)2​S . This homogeneous mixing prevents localized reagent depletion and ensures a uniform reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10.0 mmol of 4-benzylmorpholine-2-carbonitrile in 15 mL of DMF. Add 5.0 mL of a 20% aqueous solution of ammonium sulfide.

  • Activation: Stir the mixture at 50°C for 4–6 hours. Causality: Mild heating provides the activation energy required for the nucleophilic addition of the hydrosulfide ion to the sp-hybridized nitrile carbon without causing thermal degradation of the morpholine ring.

  • In-Process Control (IPC) - Self-Validation: Withdraw 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS. Validation metric: The complete disappearance of the nitrile peak ( m/z ~203.1) and the emergence of the [M+H]+ peak at m/z 237.1 confirms the completion of thioamidation.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Final Structural Validation: Perform 1H -NMR ( CDCl3​ ). The appearance of two distinct, broad singlets downfield (~7.5–8.5 ppm) corresponding to the primary thioamide protons ( −CSNH2​ ) definitively confirms structural integrity.

Protocol B: Downstream Application via Hantzsch Thiazole Synthesis

Objective: Utilize the thioamide to synthesize a 2-(4-benzylmorpholin-2-yl)thiazole derivative, a common pharmacophore in kinase inhibitors.

  • Causality of Solvent Choice: The reaction is conducted in refluxing Ethanol . Ethanol is a protic solvent that stabilizes the highly polar transition state during the initial nucleophilic attack of the sulfur onto the α -carbon of the haloketone. Furthermore, the reflux temperature drives the subsequent dehydration step required to aromatize the thiazole ring.

Step-by-Step Methodology:

  • Reaction Setup: Combine 5.0 mmol of 4-benzylmorpholine-2-carbothioamide and 5.2 mmol of an α -haloketone (e.g., 2-bromoacetophenone) in 20 mL of absolute ethanol.

  • Cyclodehydration: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

  • In-Process Control (IPC) - Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). Validation metric: The consumption of the UV-active thioamide spot and the formation of a new, highly fluorescent spot under 254 nm UV light indicates successful thiazole ring formation.

  • Workup & Isolation: Evaporate the ethanol. Neutralize the resulting hydrobromide salt by partitioning the residue between saturated aqueous NaHCO3​ and Dichloromethane (DCM). Extract, dry, and purify via flash chromatography.

  • Final Structural Validation: Analyze via LC-MS. The absence of the [M−18] mass (the unaromatized hydroxythiazoline intermediate) confirms complete dehydration and aromatization.

Hantzsch Step1 1. Nucleophilic Attack Thioamide Sulfur attacks Alpha-Haloketone Step2 2. Thiohemiaminal Formation Intermediate Stabilization in Protic Solvent Step1->Step2 EtOH, Reflux Step3 3. Cyclodehydration Ring Closure via Water Elimination Step2->Step3 - H2O Step4 4. Target API 2-(4-Benzylmorpholin-2-yl)thiazole Step3->Step4 Aromatization

Mechanistic workflow of Hantzsch thiazole synthesis using the thioamide precursor.

Handling, Safety, and Storage

To maintain the integrity of 4-benzylmorpholine-2-carbothioamide and ensure laboratory safety, strict adherence to the following guidelines is required:

  • Storage: Thioamides are susceptible to slow hydrolysis and oxidation. Store the compound in a tightly sealed, light-resistant container at 2–8°C under an inert atmosphere (Nitrogen or Argon) [3].

  • Handling: As with all biologically active building blocks, handle within a certified fume hood. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles) to prevent dermal exposure, as the lipophilic benzyl group may facilitate skin absorption.

References

  • PubChemLite - 4-benzylmorpholine-2-carbothioamide (C12H16N2OS) . National Institutes of Health (NIH). URL:[Link]

  • Accela ChemBio Product Catalog & Safety Information . Accela ChemBio Inc. URL:[Link]

Technical Whitepaper: 4-Benzylmorpholine-2-carbothioamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds that offer predictable pharmacokinetic and pharmacodynamic profiles. 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7) is a highly versatile building block that merges two potent pharmacophores: a morpholine ring and a thioamide moiety[1][2]. With a molecular formula of C12H16N2OS and a molecular weight of 236.34 g/mol , this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) therapeutics, direct renin inhibitors, and anti-metalloenzyme agents[1][3][4].

This guide provides an in-depth technical analysis of its structural causality, physicochemical properties, and validated experimental protocols for its synthesis and downstream derivatization.

Structural Causality in Drug Design

The pharmacological utility of 4-benzylmorpholine-2-carbothioamide is not coincidental; it is governed by the distinct biophysical properties of its constituent functional groups.

The Morpholine Scaffold: BBB Permeability and Kinase Targeting

Morpholine is a cornerstone heterocycle in CNS drug discovery[4][5]. The causality behind its widespread use lies in its unique physicochemical properties:

  • pKa Modulation: The presence of the electronegative oxygen atom at the 4-position withdraws electron density from the basic nitrogen, lowering the pKa (typically ~8.3) compared to piperidine analogs[4][5]. This ensures that at physiological pH (7.4), a significant fraction of the molecule remains unprotonated, striking an optimal lipophilic-hydrophilic balance required for crossing the blood-brain barrier (BBB)[5].

  • Conformational Flexibility: The ring adopts a stable chair conformation, allowing it to act as a spatial director that positions appended groups (like the benzyl and thioamide moieties) into specific binding pockets[5].

  • Hydrogen Bonding: The morpholine oxygen acts as a potent hydrogen-bond acceptor, frequently interacting with the backbone NH groups of target proteins (e.g., the flap region of renin or hinge regions of kinases)[3].

The Thioamide Moiety: Metal Chelation and Heterocycle Synthesis

The thioamide group serves a dual purpose:

  • Pharmacodynamic (Target Binding): The thiocarbonyl sulfur is a "soft" Lewis base. This makes it an excellent chelating agent for transition metals located in the active sites of metalloenzymes, such as the nickel (Ni2+) ions in urease[6].

  • Synthetic Versatility: The high nucleophilicity of the sulfur atom makes the thioamide an ideal linchpin for Hantzsch cyclocondensations, allowing researchers to rapidly build bioactive 1,3-thiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives[6].

G A 4-Benzylmorpholine-2-carbothioamide B Morpholine Core (Enhances BBB Permeability) A->B C Thioamide Moiety (Metalloenzyme Chelation) A->C D Benzyl Group (Hydrophobic Anchoring) A->D

Caption: Pharmacophore binding mechanics of 4-benzylmorpholine-2-carbothioamide.

Quantitative Data Summary

The following table consolidates the critical physicochemical identifiers for 4-benzylmorpholine-2-carbothioamide, ensuring accurate cataloging and mass spectrometry calibration.

PropertyValueReference
Chemical Name 4-Benzylmorpholine-2-carbothioamide[1]
CAS Number 1240528-23-7[1][2]
PubChem CID 47003396[7][8]
Molecular Formula C12H16N2OS[1][9]
Molecular Weight 236.34 g/mol [1][8]
Monoisotopic Mass 236.09833 Da[10]
SMILES String C1COC(CN1CC2=CC=CC=C2)C(=S)N[9]

Experimental Methodologies: Synthesis & Validation

To maintain scientific integrity, protocols must be self-validating. The following methodologies detail the synthesis of the title compound and its subsequent derivatization, explaining the chemical logic behind each step.

Protocol 1: Synthesis of 4-Benzylmorpholine-2-carbothioamide

Objective: Conversion of 4-benzylmorpholine-2-carbonitrile to the corresponding thioamide. Causality: While hydrogen sulfide (H2S) gas is traditionally used, it poses severe inhalation hazards. This protocol utilizes aqueous ammonium sulfide ((NH4)2S) and pyridine. Pyridine acts as a basic co-solvent, stabilizing the intermediate imine anion and increasing the electrophilicity of the nitrile carbon, thereby accelerating the nucleophilic attack by the hydrosulfide ion.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of 4-benzylmorpholine-2-carbonitrile in 15 mL of anhydrous pyridine in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Slowly add 15 mL of a 20% aqueous solution of ammonium sulfide. (Note: Perform strictly inside a fume hood due to the release of noxious vapors).

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 1:1). The starting nitrile will appear as a high-Rf UV-active spot, while the thioamide product will have a lower Rf and will stain deeply with iodine vapor due to the sulfur atom.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with 1M HCl to remove pyridine, followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from ethanol to yield the pure thioamide.

  • Analytical Validation: Confirm product identity via FT-IR. The sharp C≡N stretch at ~2200 cm⁻¹ must completely disappear, replaced by a strong C=S stretching band at ~1200 cm⁻¹ and N-H stretches at ~3200-3400 cm⁻¹.

Protocol 2: Hantzsch Cyclocondensation to Thiazole Derivatives

Objective: Utilizing the thioamide to synthesize a bioactive 2-(4-benzylmorpholin-2-yl)-4-phenylthiazole derivative[6]. Causality: The thiocarbonyl sulfur is a soft nucleophile that selectively attacks the α-carbon of an α-bromoketone (e.g., 2-bromoacetophenone). The subsequent intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic 1,3-thiazole ring[6].

Step-by-Step Procedure:

  • Preparation: Dissolve 5.0 mmol of 4-benzylmorpholine-2-carbothioamide in 20 mL of absolute ethanol.

  • Addition: Add 5.2 mmol of 2-bromoacetophenone dropwise.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours.

  • Workup: Upon completion (verified by LC-MS showing the mass shift from 236.34 to the expected thiazole mass minus H2O and HBr), cool the reaction to induce precipitation.

  • Validation: Filter the solid and analyze via 1H-NMR. The successful formation of the thiazole ring is definitively proven by the appearance of a distinct singlet at ~7.5 ppm, corresponding to the isolated C5 proton of the newly formed thiazole ring.

G A 4-Benzylmorpholine -2-carbonitrile B Thioamidation (NH4)2S, Pyridine A->B C 4-Benzylmorpholine -2-carbothioamide B->C D Hantzsch Reaction α-Bromoketone C->D E Thiazole Derivative (Bioactive) D->E

Caption: Synthetic workflow from nitrile precursor to bioactive thiazole derivative.

Conclusion

4-Benzylmorpholine-2-carbothioamide represents a masterclass in rational pharmacophore combination. By leveraging the BBB-penetrating and conformationally flexible nature of the morpholine ring alongside the metal-chelating and synthetically reactive thioamide group, researchers can rapidly generate highly targeted libraries for CNS and metalloenzyme-driven pathologies. Strict adherence to self-validating synthetic protocols ensures high-fidelity data downstream in biological assays.

References

  • PubChemLite, "4-benzylmorpholine-2-carbothioamide. compound 2d structure", University of Luxembourg. URL:[Link]

  • PubChemLite, "4-benzylmorpholine-2-carbothioamide (C12H16N2OS)", University of Luxembourg. URL:[Link]

  • National Center for Biotechnology Information, "4-Benzylmorpholine-2-carbothioamide | C12H16N2OS | CID 47003396". URL:[Link]

  • AccelaChem, "1153185-61-5,2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide". URL:[Link]

  • A. Bektas et al., "Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus", Medicinal Chemistry Research, PubMed Central. URL:[Link]

  • P. Vitale et al., "Occurrence of Morpholine in Central Nervous System Drug Discovery", ACS Chemical Neuroscience, PubMed Central. URL:[Link]

  • Y. Nakajima et al., "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors", PubMed Central. URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of 4-Benzylmorpholine-2-carbothioamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the metabolic stability and aqueous solubility of drug candidates. When functionalized with a carbothioamide moiety, the resulting compounds often exhibit potent antimicrobial, antiviral, and anti-inflammatory properties[1][2].

This whitepaper provides an in-depth technical guide to the spectroscopic characterization of 4-benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7). By synthesizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data, this guide establishes a self-validating analytical framework for researchers synthesizing or modifying this specific chemotype.

Analytical Workflow & Experimental Protocols

To ensure high-fidelity structural validation, a multi-modal spectroscopic approach is required. The following workflow outlines the self-validating system used to confirm the molecular identity of 4-benzylmorpholine-2-carbothioamide.

Workflow N1 Sample Preparation N2 NMR Acquisition N1->N2 N3 FT-IR Analysis N1->N3 N4 LC-MS/MS Profiling N1->N4 N5 Structural Validation N2->N5 N3->N5 N4->N5

Analytical workflow for the spectroscopic characterization of morpholine derivatives.
Step-by-Step Methodologies
  • NMR Spectroscopy: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO- d6​ . DMSO is specifically chosen over CDCl 3​ to prevent the rapid exchange of the thioamide N-H protons, allowing for their clear observation. Acquire 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K on a 400 MHz or 500 MHz spectrometer[3]. Calibrate against the residual solvent peak (2.50 ppm for 1 H; 39.52 ppm for 13 C).

  • FT-IR Spectroscopy: Place 1–2 mg of the neat, dry solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Record spectra from 4000 to 400 cm −1 with a resolution of 4 cm −1 , averaging 32 scans against an ambient air background.

  • LC-MS/MS: Dilute the compound to 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. Inject 5 µL into an Electrospray Ionization (ESI) source operating in positive ion mode. Isolate the precursor ion and apply Collision-Induced Dissociation (CID) with a normalized collision energy of 25–30 eV to generate fragment ions[4].

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides the definitive map of the molecule's atomic connectivity. The presence of the chiral center at the C2 position of the morpholine ring profoundly impacts the magnetic environment of adjacent protons, creating distinct splitting patterns.

Causality in Chemical Shifts
  • Diastereotopic Benzyl Protons: The methylene protons of the benzyl group (Ph-CH 2​ -N) do not appear as a simple singlet. Because they are adjacent to the chiral center at C2, they are diastereotopic and magnetically inequivalent, appearing as an AB quartet ( J≈13 Hz)[3].

  • Restricted Thioamide Rotation: The thioamide -NH 2​ protons appear as two distinct broad singlets (typically ~9.2 and ~9.5 ppm). This is caused by the partial double-bond character of the C-N bond due to resonance (S=C-NH 2​ S-C=N + H 2​ ), which restricts free rotation and locks one proton syn and the other anti to the sulfur atom[2].

Table 1: Expected 1 H and 13 C NMR Data (DMSO- d6​ )
NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1 H 9.50br s1HThioamide -NH (anti)
1 H 9.20br s1HThioamide -NH (syn)
1 H 7.25 – 7.35m5HBenzyl aromatic protons
1 H 4.20dd1HMorpholine C2-H
1 H 3.60 – 3.80m2HMorpholine C6-H 2​
1 H 3.45, 3.55AB q ( J =13 Hz)2HBenzyl CH 2​ (diastereotopic)
1 H 2.20 – 2.80m4HMorpholine C3-H 2​ , C5-H 2​
13 C 202.0Cq-C=S (Thioamide carbon)
13 C 138.0Cq-Aromatic ipso-carbon
13 C 127.2 – 129.0CH-Aromatic carbons (o, m, p)
13 C 76.5CH-Morpholine C2
13 C 66.2CH 2​ -Morpholine C6
13 C 62.5CH 2​ -Benzyl CH 2​
13 C 52.5, 54.0CH 2​ -Morpholine C3, C5

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized to confirm the functional group integrity of the synthesized compound. The most critical diagnostic feature is the differentiation between the thione (C=S) and thiol (C-SH) tautomers. The complete absence of an S-H stretching band near 2500 cm −1 confirms that the molecule exists predominantly in the thione form in the solid state[5].

The C=S stretching vibration is typically observed in the fingerprint region between 1150 and 1350 cm −1 [1][2].

Table 2: Key FT-IR Vibrational Modes (ATR, neat)
Wavenumber (cm −1 )IntensityVibrational ModeStructural Assignment
3350, 3280Medium, broadN-H stretchPrimary thioamide NH 2​
3030WeakC-H stretch (sp 2 )Aromatic ring
2950, 2850MediumC-H stretch (sp 3 )Morpholine / Benzyl CH 2​
1530StrongC-N stretch + N-H bendThioamide II band
1350StrongC=S stretchThioamide I band
1110StrongC-O-C stretchMorpholine ether linkage

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides exact mass confirmation and structural elucidation through predictable fragmentation pathways. The monoisotopic mass of 4-benzylmorpholine-2-carbothioamide is 236.0983 Da[6], yielding a protonated molecular ion [M+H]+ at m/z 237.1 in positive ESI mode.

Fragmentation Causality
  • Tropylium Ion Formation: The presence of the benzyl group is easily confirmed by the highly stable tropylium cation ( [C7​H7​]+ ) at m/z 91.0, a hallmark of benzyl-containing scaffolds[4].

  • Morpholine Ring Opening: Collision-induced dissociation (CID) of the morpholine ring frequently triggers a ring-opening event characterized by the neutral loss of formaldehyde (CH 2​ O, 30 Da)[7][8].

  • Thioamide Cleavage: The loss of the carbothioamide group (-CSNH 2​ , 76 Da) yields a stable morpholine core fragment at m/z 161.1.

Fragmentation M1 Precursor Ion [M+H]+ m/z 237.1 M2 Loss of Thioamide [-CSNH2] m/z 161.1 M1->M2 -76 Da M3 Tropylium Ion [C7H7]+ m/z 91.0 M1->M3 Benzyl Cleavage M4 Morpholine Core [-CH2O] m/z 207.1 M1->M4 Ring Opening

Proposed CID MS/MS fragmentation pathway for 4-benzylmorpholine-2-carbothioamide.
Table 3: Diagnostic CID MS/MS Fragment Ions
m/zIon TypeRelative AbundanceStructural Assignment
237.1 [M+H]+ 100% (Base Peak)Protonated molecular ion
207.1 [M+H−CH2​O]+ 15%Morpholine ring opening (loss of formaldehyde)
161.1 [M+H−CSNH2​]+ 45%Loss of the carbothioamide group
146.1 [M+H−C7​H7​]+ 30%Loss of the benzyl group
91.1 [C7​H7​]+ 80%Tropylium cation (benzyl cleavage)

Conclusion

The comprehensive characterization of 4-benzylmorpholine-2-carbothioamide relies on a triad of spectroscopic techniques. The diastereotopic nature of the benzyl protons and the restricted rotation of the thioamide group serve as critical NMR markers. FT-IR definitively proves the thione tautomeric state, while LC-MS/MS provides unambiguous structural confirmation through the generation of the tropylium ion and characteristic morpholine ring-opening fragments. Adhering to these established analytical parameters ensures high confidence in the structural integrity of this scaffold during drug development pipelines.

References

  • PubChemLite Database: Monoisotopic Mass Data. Source: uni.lu. URL:[Link]

  • Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation. Source: Chinese Journal of Chemical Physics. URL: [Link]

  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Source: RSC Advances. URL: [Link]

  • Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. Source: Journal of Materials Science and Chemical Engineering. URL:[Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Source: Preprints.org. URL: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Some 4,5-Dihydro-3,5-diaryl-N-arylamido/imido/alkyl-pyrazole-1-carbothioamides. Source: Der Pharma Chemica. URL: [Link]

  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Source: Biointerface Research in Applied Chemistry. URL: [Link]

  • Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of 2-Benzoylmorpholinones and Its Use in Concise Stereoselective Synthesis of All Four Stereoisomers of the Antidepressant Reboxetine. Source: The Journal of Organic Chemistry. URL:[Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 4-Benzylmorpholine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of its Plausible Discovery and First Synthesis for Researchers, Scientists, and Drug Development Professionals.

Introduction

The morpholine ring is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability to drug candidates.[1] When combined with a carbothioamide group, a functional moiety known for its diverse pharmacological activities, the resulting scaffold holds significant potential for therapeutic innovation.[2] This guide delves into the specifics of 4-Benzylmorpholine-2-carbothioamide, a molecule that, while not extensively documented in primary literature, represents a confluence of these two pharmacologically significant motifs.

This document provides a comprehensive overview of the plausible discovery context and a detailed, proposed first synthesis of 4-Benzylmorpholine-2-carbothioamide (CAS 1240528-23-7).[3] While a seminal publication detailing its initial preparation could not be identified through extensive literature and patent searches, this guide, from the perspective of a Senior Application Scientist, reconstructs a scientifically rigorous and plausible synthetic pathway. This reconstruction is grounded in well-established, analogous chemical transformations and is intended to serve as a practical resource for researchers in the field.

Discovery Context: The Rationale Behind the Scaffold

The motivation for synthesizing 4-Benzylmorpholine-2-carbothioamide likely stems from the pursuit of novel therapeutic agents with enhanced efficacy and drug-like properties. The benzyl group, a common substituent in medicinal chemistry, can engage in beneficial hydrophobic and π-stacking interactions with biological targets.[4]

The morpholine core is a "privileged" structure, frequently found in approved drugs and clinical candidates, valued for its metabolic stability and ability to improve the physicochemical profile of a molecule.[1] Derivatives of morpholine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The carbothioamide functional group is a versatile pharmacophore, with derivatives exhibiting a broad range of bioactivities, including antibacterial, antifungal, and antitumor effects.[2][5] The sulfur atom in the thioamide can act as a hydrogen bond acceptor and participate in coordination with metalloenzymes, offering diverse mechanisms of action.

The logical convergence of these three components—the benzyl group for target interaction, the morpholine ring for pharmacokinetic enhancement, and the carbothioamide moiety for pharmacological activity—provides a strong rationale for the exploration of 4-Benzylmorpholine-2-carbothioamide as a potential drug candidate.

First Synthesis: A Plausible Reconstructed Pathway

The following proposed synthesis of 4-Benzylmorpholine-2-carbothioamide is a multi-step process beginning with the formation of the core morpholine structure, followed by the introduction of the benzyl group and subsequent conversion to the final carbothioamide. This pathway is based on established and reliable organic chemistry transformations.

Overall Synthetic Scheme

Synthetic_Pathway A Morpholin-2-one B 4-Benzylmorpholin-2-one A->B N-Benzylation C 4-Benzylmorpholine-2-carbonitrile B->C Introduction of Nitrile D 4-Benzylmorpholine-2-carbothioamide C->D Thionation

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space requires a strategic reliance on privileged scaffolds. The morpholine ring is a cornerstone in medicinal chemistry, celebrated for its ability to improve the pharmacokinetic (PK) profiles of hydrophobic molecules. When functionalized with a benzylic moiety and a carbothioamide group, the resulting architecture—specifically 4-benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7)[1]—emerges as a highly versatile pharmacophore.

This technical guide deconstructs the structural rationale, synthetic methodologies, and biological evaluation workflows for 4-benzylmorpholine-2-carbothioamide and its related derivatives, providing a self-validating framework for researchers and drug development professionals.

Structural Rationale: The Tripartite Pharmacophore

The therapeutic potential of 4-benzylmorpholine-2-carbothioamide is rooted in its tripartite structural design, where each moiety serves a distinct, synergistic physicochemical purpose:

  • The Morpholine Core: Acts as a basic, hydrophilic hinge. The presence of the oxygen atom reduces the basicity of the adjacent nitrogen compared to piperidine, resulting in a balanced pKa that enhances aqueous solubility while preventing excessive ionization at physiological pH.

  • The Benzyl Group: Confers necessary lipophilicity and enables π−π stacking interactions within hydrophobic pockets of target proteins. Furthermore, the benzylic C-H bonds are susceptible to controlled metabolic oxidation, which can be leveraged for prodrug design or targeted degradation[2].

  • The Carbothioamide Moiety: Thioamides are potent hydrogen bond donors and acceptors. More importantly, they act as bidentate ligands capable of chelating transition metals (e.g., Zn2+ , Cu2+ ). This makes carbothioamide derivatives exceptionally active against metalloenzymes, contributing to their documented antimicrobial, anticancer, and urease-inhibitory properties[3].

TargetInteraction A Benzyl Group (Lipophilicity & π-π Stacking) D 4-Benzylmorpholine-2-carbothioamide A->D B Morpholine Ring (Aqueous Solubility & PK) B->D C Carbothioamide (Metal Chelation & H-Bonding) C->D E Metalloenzyme Active Site D->E Synergistic Binding

Pharmacophoric contributions of 4-Benzylmorpholine-2-carbothioamide to enzyme binding.

Quantitative Structure-Activity Relationship (QSAR) Data

To predict the behavior of 4-benzylmorpholine-2-carbothioamide in biological systems, we must analyze its fundamental physicochemical descriptors. The compound strictly adheres to Lipinski’s Rule of Five, indicating a high probability of oral bioavailability.

Table 1: Physicochemical Descriptors for 4-Benzylmorpholine-2-carbothioamide

ParameterValuePharmacological Implication
Molecular Formula C12H16N2OS[4],[5]Defines the baseline atomic composition.
Molecular Weight 236.33 g/mol [1]< 500 Da; ensures optimal membrane permeability.
Monoisotopic Mass 236.09833 Da[4]Critical for high-resolution mass spectrometry (HRMS) tracking.
XLogP3 (Predicted) 1.0[4]Ideal balance of aqueous solubility and lipophilicity.
Collision Cross Section 152.6 Ų ([M+H]+)[4]Ion mobility metric for determining 3D structural conformation.
H-Bond Donors 1Facilitates specific target active-site anchoring.
H-Bond Acceptors 3Enhances hydration shell formation and receptor binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 4-benzylmorpholine-2-carbothioamide typically proceeds via the thionation of its corresponding carboxamide precursor. To ensure high fidelity, we utilize Lawesson's Reagent rather than hydrogen sulfide gas.

Causality of Reagent Choice: Lawesson's Reagent reacts via a highly reactive dithiophosphine ylide intermediate that undergoes a precise cycloaddition with the carbonyl oxygen, followed by cycloreversion. This prevents the formation of unwanted side products and provides strict stoichiometric control.

Step-by-Step Thionation Protocol
  • Preparation: Dissolve 1.0 equivalent of 4-benzylmorpholine-2-carboxamide in anhydrous toluene (0.2 M concentration).

    • Causality: Toluene is selected because its boiling point (110°C) provides the exact thermodynamic energy required to drive the oxygen-sulfur exchange without causing thermal degradation of the morpholine ring.

  • Reagent Addition: Add 0.6 equivalents of Lawesson's Reagent under an inert Argon atmosphere to prevent oxidative degradation of the sulfur species.

  • Reflux & Self-Validation: Heat the mixture to reflux (110°C).

    • Self-Validation Step: Extract a 10 µL aliquot every 60 minutes and perform Thin-Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The reaction is only deemed complete when the UV-active starting material spot completely disappears, ensuring no unreacted precursor contaminates the downstream biological assays.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO3​ , and extract with dichloromethane (DCM).

  • Purification: Purify the organic layer via silica gel flash chromatography to isolate the pure thioamide.

SynthesisWorkflow Start 4-Benzylmorpholine-2-carboxamide Reaction Reflux in Toluene (110°C) Start->Reaction Reagent Lawesson's Reagent (0.6 eq) Reagent->Reaction Validation TLC Monitoring (Self-Validation) Reaction->Validation Aliquot every 1h Validation->Reaction Incomplete Purification Silica Gel Chromatography Validation->Purification Complete Conversion Product 4-Benzylmorpholine-2-carbothioamide Purification->Product

Self-validating synthetic workflow for the thionation of morpholine carboxamides.

In Vitro Pharmacological Profiling Workflows

Carbothioamide derivatives exhibit significant bioactivity, frequently deployed as anticancer agents (e.g., against HepG2 and MCF-7 cell lines) and antimicrobial compounds[3]. To evaluate the efficacy of 4-benzylmorpholine-2-carbothioamide, a rigorously controlled, self-validating biological assay must be employed.

Protocol: High-Throughput Metalloenzyme Inhibition Assay

To test the compound's ability to inhibit target metalloenzymes (e.g., urease) via thioamide-metal chelation, follow this protocol:

  • Reagent Preparation: Prepare a 10 mM stock solution of 4-benzylmorpholine-2-carbothioamide in 100% molecular-grade DMSO.

  • Serial Dilution: Create a 10-point dose-response curve (ranging from 100 µM to 10 nM) in the assay buffer. Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly (96-well format):

    • Test Wells: Enzyme + Substrate + Compound.

    • Positive Control: Enzyme + Substrate + Known Inhibitor (e.g., Thiourea for urease).

    • Negative Control (Vehicle): Enzyme + Substrate + 1% DMSO.

    • Blank: Substrate + 1% DMSO (No Enzyme).

  • Incubation & Readout: Incubate at 37°C for 30 minutes. Measure the product formation via spectrophotometry (e.g., absorbance at 560 nm for ammonia production in urease assays).

  • Self-Validation (Z'-Factor Calculation): Before calculating the IC50​ , calculate the Z'-factor using the Negative Control and Positive Control wells.

    • Causality: A Z'-factor >0.5 proves that the signal-to-noise ratio is statistically robust. If Z′<0.5 , the plate is discarded, preventing the publication of false-positive/negative inhibition data.

BiologicalAssay Plate 96-Well Assay Plate Setup Controls Include Positive, Negative & Blank Controls Plate->Controls Readout Spectrophotometric Readout Controls->Readout ZFactor Calculate Z'-Factor (Self-Validation) Readout->ZFactor IC50 Calculate IC50 ZFactor->IC50 Z' > 0.5 Discard Discard Plate (Assay Invalid) ZFactor->Discard Z' < 0.5

Self-validating logic flow for high-throughput enzyme inhibition screening.

Conclusion

The 4-benzylmorpholine-2-carbothioamide scaffold represents a highly tunable chemical space. By leveraging the morpholine ring for pharmacokinetic stability, the benzyl group for hydrophobic targeting, and the carbothioamide moiety for direct metalloenzyme chelation, researchers can systematically develop potent therapeutics. Strict adherence to self-validating synthetic and biological protocols ensures that the data derived from this privileged scaffold remains robust, reproducible, and translationally relevant.

References

  • National Center for Biotechnology Information (NCBI). "PubChemLite: 4-benzylmorpholine-2-carbothioamide (C12H16N2OS)." PubChem,
  • ChemicalBook. "4-BENZYLMORPHOLINE-2-CARBOTHIOAMIDE | 1240528-23-7." ChemicalBook,
  • National Center for Biotechnology Information (NCBI). "4-Benzylmorpholine-2-carbothioamide | C12H16N2OS | CID 47003396." PubChem,
  • Allen, S. E., et al. "Aerobic Copper-Catalyzed Organic Reactions.
  • ResearchGate. "Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives.

Sources

Preclinical Safety and Toxicity Evaluation Strategy for 4-Benzylmorpholine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7)

Executive Summary & Structural Toxicology Profile

As a Senior Application Scientist evaluating novel small molecules for therapeutic pipelines, I approach the safety profiling of 4-Benzylmorpholine-2-carbothioamide not as a standard checklist, but as a mechanistic puzzle. This compound is a synthetic building block characterized by three distinct pharmacophores, each carrying specific toxicological liabilities:

  • The Carbothioamide Moiety: Thioamides (e.g., methimazole, thioacetamide) are notorious for inducing idiosyncratic hepatotoxicity and agranulocytosis. They undergo rapid S-oxidation to highly reactive sulfenic and sulfinic acids .

  • The Morpholine Ring: Known for its corrosive and mucosal irritant properties, morpholine derivatives can induce renal and hepatic necrosis at high systemic concentrations .

  • The N-Benzyl Group: Susceptible to Cytochrome P450 (CYP450)-mediated benzylic hydroxylation, which can generate reactive quinone methide intermediates depending on downstream phase II conjugation.

Because this compound lacks an extensive in vivo literature base, we must design a predictive, self-validating preclinical workflow that directly interrogates these structural alerts.

Mechanistic Causality of Predicted Toxicities

To design effective experimental protocols, we must first understand the causality behind the expected toxicities.

Hepatotoxicity via FMO-Mediated S-Oxidation

Standard microsomal stability assays often fail to predict thioamide toxicity. Why? Because the bioactivation of the carbothioamide group is primarily driven by Flavin-containing monooxygenases (FMOs) , not just CYPs . FMOs oxidize the sulfur atom to an electrophilic S-oxide (sulfenic acid). If not neutralized by glutathione (GSH), these S-oxides covalently bind to lysine residues on hepatic proteins, triggering centrilobular necrosis. Furthermore, FMOs are highly thermolabile and easily lose activity in standard in vitro preparations without specific chelators like DETAPAC.

Hematotoxicity and Agranulocytosis

Thioamides are clinically associated with life-threatening pancytopenia and agranulocytosis . This is not a hepatic phenomenon; it is driven locally in the bone marrow. Neutrophils contain high levels of Myeloperoxidase (MPO), which locally oxidizes the thioamide into cytotoxic free radicals, halting progenitor cell proliferation.

Bioactivation Compound 4-Benzylmorpholine- 2-carbothioamide FMO FMO / CYP450 (Hepatic Oxidation) Compound->FMO S-oxygenation SOxide Reactive S-Oxide (Sulfenic Acid) FMO->SOxide Bioactivation GSH GSH Depletion & Protein Adduction SOxide->GSH Electrophilic Attack Necrosis Centrilobular Necrosis GSH->Necrosis Cellular Toxicity

Fig 1: FMO-mediated bioactivation of the carbothioamide moiety leading to hepatotoxicity.

Quantitative Data Presentation

Based on structural analogs and historical thioamide data, the following table summarizes the predicted toxicological parameters and the corresponding assays required to validate them.

Pharmacophore MoietyAssociated Clinical ToxicityMechanistic PathwayPredicted Threshold / IC50Required Preclinical Assay
Carbothioamide HepatotoxicityFMO/CYP S-oxidation to sulfenic acidIC50 < 25 µM (Hepatocytes)FMO-Competent 3D Spheroids
Carbothioamide AgranulocytosisMPO-mediated localized oxidationIC50 < 10 µM (Bone Marrow)CFU-GM Progenitor Assay
Morpholine Ring Renal/Hepatic NecrosisDirect cellular irritation / pH effectsNOAEL ~ 150 mg/kg/day7-Day Rodent DRF Study
N-Benzyl Group GenotoxicityBenzylic hydroxylation / quinone methideNegative (Expected)Ames Test (OECD 471)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed to be self-validating, employing specific controls to confirm that the mechanistic pathways (FMO and MPO) are actively being interrogated.

Protocol 1: FMO-Competent Hepatotoxicity & GSH Depletion Assay

Objective: To assess thioamide-induced hepatic necrosis while preserving thermolabile FMO activity.

  • Hepatocyte Preparation: Isolate primary human hepatocytes and culture them in 3D spheroids to maintain FMO and CYP expression. Crucial Step: Supplement the lysis/homogenization buffer with 1 mM DETAPAC (diethylenetriaminepentaacetic acid) rather than EDTA to suppress metal-catalyzed auto-oxidation and preserve FMO stability.

  • Compound Incubation: Dose the spheroids with 4-Benzylmorpholine-2-carbothioamide (1 µM to 100 µM) for 48 hours.

    • Positive Control: Thioacetamide (known FMO substrate).

    • Rescue Control: Co-incubate a subset with 100 µM Methimazole (a competitive FMO inhibitor) to validate that toxicity is FMO-dependent.

  • Endpoint Analysis:

    • Quantify cell viability via ATP luminescence (CellTiter-Glo).

    • Measure intracellular Glutathione (GSH) depletion using an Ellman’s reagent (DTNB) colorimetric assay. A >40% drop in GSH prior to ATP loss confirms electrophilic S-oxide generation.

Protocol 2: CFU-GM Hematotoxicity Assay

Objective: To evaluate idiosyncratic bone marrow suppression via MPO-dependent activation.

  • Cell Isolation: Isolate human bone marrow mononuclear cells (hBMMCs) via density gradient centrifugation.

  • MPO Activation Phase: Plate cells in semi-solid methylcellulose media supplemented with recombinant cytokines (GM-CSF, IL-3, SCF) to stimulate granulocyte-macrophage colony-forming units (CFU-GM).

  • Dosing: Introduce the test compound (0.1 µM to 50 µM).

    • Validation Step: Because standard in vitro cultures may lack sufficient mature neutrophils to provide MPO, supplement the media with exogenous human Myeloperoxidase (0.5 U/mL) and a low-level H2O2 generating system (glucose/glucose oxidase) to simulate the bone marrow microenvironment.

  • Colony Counting: Incubate for 14 days at 37°C. Score colonies (>50 cells) using an inverted microscope. Calculate the IC50 for colony inhibition.

Workflow Tier1 Tier 1: In Vitro Profiling FMO-Competent Hepatocytes CFU-GM Bone Marrow Assay Tier2 Tier 2: In Vivo DRF Rodent 7-Day Toxicity Hepatobiliary Biomarkers Tier1->Tier2 Viability > 50µM Tier3 Tier 3: Toxicokinetics Cmax, AUC & Clearance S-oxide Metabolite ID Tier2->Tier3 NOAEL Established Decision Safety Go/No-Go Decision Tier3->Decision Safety Margin > 10x

Fig 2: Tiered preclinical safety and toxicity screening workflow for thioamide derivatives.

Protocol 3: In Vivo Dose-Range Finding (DRF)

Objective: To establish the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL).

  • Animal Model: 8-week-old Sprague-Dawley rats (n=5/sex/group).

  • Administration: Oral gavage for 7 consecutive days at 0, 10, 50, and 150 mg/kg/day. Vehicle: 0.5% Methylcellulose/0.1% Tween-80 (due to predicted lipophilicity of the benzyl group).

  • Monitoring & Necropsy: Daily clinical observations (specifically looking for mucosal irritation from the morpholine moiety). On Day 8, perform terminal blood collection for clinical chemistry (ALT, AST, Bilirubin, and absolute neutrophil counts).

  • Histopathology: Extract and fix the liver, kidneys, and sternum (bone marrow). Stain with H&E to assess centrilobular necrosis and bone marrow cellularity.

Conclusion

The safety profiling of 4-Benzylmorpholine-2-carbothioamide requires a highly specialized approach. Standard toxicity screens will yield false negatives if they do not account for FMO-mediated S-oxidation and MPO-mediated bone marrow toxicity. By implementing the self-validating protocols outlined above, drug development teams can accurately define the therapeutic window and de-risk the compound prior to IND-enabling studies.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 47003396, 4-Benzylmorpholine-2-carbothioamide". PubChem. URL:[Link]

  • International Programme on Chemical Safety (IPCS). "Morpholine (Health and Safety Guide No. 92)". INCHEM. URL:[Link]

  • Dansette, P. M., et al. "Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes". Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • Journal of the ASEAN Federation of Endocrine Societies. "A RARE CASE OF THIOAMIDE-INDUCED PANCYTOPENIA". JAFES. URL: [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Morpholine - Immediately Dangerous to Life or Health Concentrations (IDLH)". CDC. URL:[Link]

Methodological & Application

Analytical methods for 4-Benzylmorpholine-2-carbothioamide quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Strategies for the Quantification of 4-Benzylmorpholine-2-carbothioamide

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, DMPK Scientists, and CMC Professionals Compound Focus: 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7)

Scientific Rationale & Analyte Profiling

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to modulate pharmacokinetic properties, enhance target binding (e.g., kinase inhibition), and improve aqueous solubility[1]. 4-Benzylmorpholine-2-carbothioamide (Molecular Formula: C12H16N2OS, MW: 236.34 g/mol )[2] is a highly functionalized derivative containing three distinct chemical domains: a basic morpholine core, a lipophilic benzyl group, and a polar carbothioamide moiety.

While simple morpholine residues often require complex derivatization (e.g., with 1-naphthylisothiocyanate or sodium nitrite) for UV or MS detection[3][4], the intrinsic structural features of 4-Benzylmorpholine-2-carbothioamide negate this need, allowing for direct, high-sensitivity quantification[5]:

  • The Benzyl Domain: Provides a robust aromatic chromophore, making High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) highly effective for bulk API purity and formulation assays.

  • The Morpholine Nitrogen: With a pKa typically around 8.3, this tertiary amine readily accepts a proton in acidic environments. This guarantees exceptional ionization efficiency in positive Electrospray Ionization (+ESI), making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for trace-level residue or biological matrix analysis[5].

  • The Carbothioamide Group: Introduces polarity and hydrogen-bonding potential, dictating the need for carefully buffered mobile phases to prevent peak tailing on silica-based stationary phases.

Experimental Design: Causality in Method Development

To provide a comprehensive analytical toolkit, this guide details two orthogonal methods. The choice of acidic mobile phases (0.1% Formic Acid) in both methods is deliberate: it protonates the morpholine nitrogen, preventing secondary interactions with residual silanol groups on the C18 column, thereby ensuring sharp, symmetrical peaks[6].

Method A: HPLC-UV for Bulk Quantification & Purity

Purpose: Routine quality control, stability-indicating assays, and high-concentration formulation testing. Mechanism: The benzyl and carbothioamide groups exhibit strong π→π∗ and n→π∗ transitions. Detection at 254 nm provides an optimal signal-to-noise ratio while minimizing interference from non-aromatic excipients.

Method B: LC-MS/MS for Trace & Bioanalytical Quantification

Purpose: Pharmacokinetic (PK) profiling, trace impurity detection, and residue analysis. Mechanism: Utilizing Multiple Reaction Monitoring (MRM), the precursor ion [M+H]+ at m/z 237.1 is isolated. Collision-induced dissociation (CID) yields a stable tropylium cation (m/z 91.1) from the benzyl cleavage (quantifier) and a morpholine-carbothioamide fragment (qualifier), ensuring absolute structural specificity[5][7].

Analytical Workflows and Logical Relationships

The following diagram illustrates the decision matrix and workflow for selecting and executing the appropriate quantification strategy.

G N1 Sample Matrix (API, Formulation, or Biofluid) N2 Sample Preparation (Protein PPT / Serial Dilution) N1->N2 Extraction & Cleanup N3 Chromatographic Separation (Reverse-Phase C18, Acidic Mobile Phase) N2->N3 5-10 µL Injection N4 HPLC-UV Detection (Bulk Quantification, 254 nm) N3->N4 High Conc. (>1 µg/mL) N5 LC-MS/MS Detection (Trace Analysis, +ESI MRM) N3->N5 Trace Conc. (<1 µg/mL) N6 Data Processing & System Suitability Validation N4->N6 N5->N6

Caption: Analytical workflow and detection logic for 4-Benzylmorpholine-2-carbothioamide quantification.

Step-by-Step Methodological Protocols

Protocol A: HPLC-UV Routine Analysis

This protocol is a self-validating system; the inclusion of System Suitability Testing (SST) ensures instrument readiness prior to sample acquisition.

Step 1: Reagent & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Stock Solution: Accurately weigh 10.0 mg of 4-Benzylmorpholine-2-carbothioamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Calibration Curve: Serially dilute the stock to create standards at 1, 5, 10, 25, 50, and 100 µg/mL.

Step 2: Chromatographic Execution

  • Equilibrate the HPLC system using the parameters outlined in Table 1 until a stable baseline is achieved.

  • SST Injection: Inject the 25 µg/mL standard six times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the tailing factor is ≤1.5 [6].

  • Inject blanks, calibration standards, and unknown samples sequentially.

Protocol B: LC-MS/MS Bioanalytical Assay

Designed for complex matrices (e.g., plasma) requiring high selectivity and sensitivity.

Step 1: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of biological sample (or trace matrix) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Morpholine-d8, 10 ng/mL)[3] to induce protein precipitation.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.

Step 2: Mass Spectrometric Acquisition

  • Configure the triple quadrupole mass spectrometer in positive ESI mode using the MRM transitions specified in Table 2 .

  • Run a matrix-matched calibration curve (0.5 ng/mL to 500 ng/mL).

  • Quality Control (QC): Intersperse Low, Mid, and High QC samples (e.g., 1.5, 50, and 400 ng/mL) every 10 sample injections to validate continuous assay accuracy and precision[4].

Quantitative Data & Parameter Summaries

Table 1: Optimized HPLC-UV Conditions

ParameterSpecification / SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal hydrophobic retention for the benzyl group[6].
Mobile Phase A 0.1% Formic Acid in WaterMaintains morpholine nitrogen in a protonated state to prevent tailing.
Mobile Phase B AcetonitrileStrong eluent for efficient partitioning.
Elution Profile Isocratic: 60% A / 40% BEnsures reproducible retention times for routine batch analysis.
Flow Rate 1.0 mL/minBalances backpressure and analysis time (~6 minute run time).
Detection UV at 254 nmTargets the π→π∗ transition of the benzyl ring.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.

Table 2: LC-MS/MS MRM Parameters (+ESI)

CompoundPrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (CE)Purpose
4-Benzylmorpholine-2-carbothioamide 237.191.125 VQuantifier (Tropylium ion)
4-Benzylmorpholine-2-carbothioamide 237.1146.115 VQualifier (Morpholine core)
Internal Standard (Morpholine-d8) 96.154.120 VNormalization[3]

Table 3: Comparative Method Validation Summary

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (RSD) ≤1.5% ≤4.2%
Recovery (Accuracy) 98.5% – 101.2%92.4% – 104.5%

References

  • ResearchGate. "The derivatization reaction of morpholine." Scientific Diagrams. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021). "High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content..." IJPSDR. Available at: [Link]

  • PubMed Central. "A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples." NIH. Available at: [Link]

  • DergiPark. "Robust In Vitro HPLC-DAD Method for Accurate Quantification of N-Carbamylglutamate in Drug Formulations." DergiPark. Available at:[Link]

  • E3S Web of Conferences. (2024). "Synthesis and SAR of morpholine and its derivatives: A review update." EDP Sciences. Available at: [Link]

  • MDPI. (2022). "HPLC-MS Methodology for R. carthamoides Extract Quality Evaluation: A Simultaneous Determination of Eight Bioactive Compounds." MDPI. Available at: [Link]

Sources

Application Note: HPLC Method Development and Validation Protocol for 4-Benzylmorpholine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity analysis of complex pharmaceutical intermediates require robust, stability-indicating analytical methods. 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7) presents unique chromatographic challenges due to its structural dichotomy: a basic morpholine nitrogen that is prone to secondary silanol interactions, a lipophilic benzyl group, and a polar, potentially reactive thioamide moiety.

This application note details a comprehensive, step-by-step High-Performance Liquid Chromatography (HPLC) method development protocol. Grounded in Analytical Quality by Design (AQbD) principles [1], this guide explains the causality behind stationary phase selection, mobile phase pH control, and gradient optimization to ensure a self-validating, reproducible system [2].

Physicochemical Profiling & Method Rationale

Before initiating empirical trials, a theoretical assessment of the analyte's physicochemical properties dictates the starting parameters [3].

  • The Morpholine Ring (Basic Nitrogen): The secondary/tertiary nitrogen in the morpholine ring has a predicted pKa​ of approximately 7.5 to 8.5. If analyzed at a neutral pH, the compound exists in a partially ionized state, leading to severe peak broadening and tailing due to ion-exchange interactions with residual acidic silanols on the silica matrix. Causality: To mitigate this, the mobile phase pH must be driven at least 2 units below the pKa​ (e.g., pH 2.5–3.0) to ensure full protonation, or a highly base-deactivated/end-capped column must be used.

  • The Thioamide Group ( −C(=S)NH2​ ): This functional group is polar and acts as a strong UV chromophore. It exhibits significant absorption in the 250–270 nm range, which is highly specific compared to standard amide bonds.

  • The Benzyl Group: Imparts moderate lipophilicity (estimated logP ~1.5–2.5), ensuring adequate retention on a reversed-phase C18 column and providing a secondary UV absorption maximum near 210 nm.

Method Development Workflow

HPLC_Method_Development Step1 1. Physicochemical Profiling Target: 4-Benzylmorpholine-2-carbothioamide (pKa ~7.5, LogP ~2.0) Step2 2. Column Selection Base-Deactivated C18 (Mitigates silanol interactions) Step1->Step2 Dictates stationary phase Step3 3. Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) (Protonates morpholine N) Step2->Step3 Requires pH control Step4 4. Gradient & Detection Tuning UV 254 nm & 210 nm (Targets C=S and Benzyl) Step3->Step4 Enables gradient elution Step5 5. Method Validation ICH Q2(R1) Guidelines (Specificity, Linearity, Precision) Step4->Step5 Finalizes parameters

AQbD workflow for 4-Benzylmorpholine-2-carbothioamide HPLC method development.

Experimental Protocol

The following protocol establishes a self-validating system. By strictly controlling the pH and utilizing a gradient elution, the method ensures that early-eluting polar impurities (e.g., unreacted morpholine derivatives) and late-eluting lipophilic degradation products (e.g., benzyl cleavage products) are fully resolved [4].

Reagents and Materials
  • Stationary Phase: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped, base-deactivated column.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in Milli-Q Water (pH ~2.7).

  • Mobile Phase B (Organic): 0.1% Formic Acid (FA) in HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Step-by-Step Preparation
  • Mobile Phase A Preparation: Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with ultra-pure Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B Preparation: Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Dilute to volume with HPLC-grade Acetonitrile. Degas appropriately.

  • Standard Solution Preparation:

    • Accurately weigh 10.0 mg of 4-Benzylmorpholine-2-carbothioamide reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add 50 mL of Diluent and sonicate for 5 minutes until fully dissolved (the thioamide group is generally stable under short sonication, but avoid excessive heat).

    • Make up to the mark with Diluent to achieve a final concentration of 0.1 mg/mL (100 µg/mL).

    • Filter through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Stabilizes mass transfer kinetics and reduces mobile phase viscosity).

  • Injection Volume: 10 µL

  • Detection (PDA/UV): Primary at 254 nm (Thioamide specificity); Secondary at 210 nm (General organic/Benzyl profiling).

  • Run Time: 15.0 minutes

Data Presentation: Gradient & System Suitability

To ensure the method is stability-indicating and capable of resolving related substances, a gradient elution is employed. The gradient begins with a high aqueous composition to retain the protonated morpholine core, smoothly transitioning to a high organic composition to elute the lipophilic benzyl moiety.

Table 1: Optimized Gradient Elution Profile
Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold (Polar retention)
8.03070Linear gradient (Analyte elution)
10.01090Linear gradient (Column wash)
12.01090Isocratic hold (Column wash)
12.19010Step gradient (Return to initial)
15.09010Re-equilibration
Table 2: System Suitability Specifications (Self-Validating Metrics)

Per ICH Q2(R1) guidelines, system suitability must be established prior to sample analysis to ensure the chromatographic system is fit for purpose [2]. Five replicate injections of the 100 µg/mL standard should be performed.

ParameterICH/USP Acceptance CriteriaExpected Value for this MethodCausality / Significance
Retention Time ( Rt​ ) N/A~6.5 - 7.2 minConfirms correct partitioning between the C18 phase and the gradient modifier.
Tailing Factor ( Tf​ ) ≤2.0 ≤1.2 Validates that the 0.1% FA has successfully suppressed secondary silanol interactions with the morpholine nitrogen.
Theoretical Plates ( N ) ≥2000 ≥8000 Ensures column efficiency and proper packing integrity are maintained.
% RSD of Peak Area ≤2.0% ≤0.8% Confirms autosampler precision and detector stability.

Method Validation Considerations

Once the method is developed, it must undergo formal validation in accordance with ICH Q2(R1) and the emerging ICH Q14 guidelines for analytical procedure development [5].

  • Specificity: Inject a blank (Diluent) to ensure no interfering peaks elute at the Rt​ of 4-Benzylmorpholine-2-carbothioamide. Perform forced degradation (acid, base, peroxide, thermal, and photolytic stress) to prove that degradation products (such as morpholine ring cleavage or thioamide oxidation to sulfoxide) do not co-elute with the main peak.

  • Linearity: Prepare calibration standards ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Robustness: Deliberately vary the column temperature ( ±5 °C), flow rate ( ±0.1 mL/min), and mobile phase pH ( ±0.2 units). The thioamide retention is highly sensitive to organic modifier concentration; therefore, gradient composition robustness is the most critical parameter to monitor.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons. URL: [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link]

  • Sajonz, P., et al. (2005). Rapid Analytical Method Development Using Multiparallel Microfluidic High-Performance Liquid Chromatography in Support of Pharma. Journal of Liquid Chromatography & Related Technologies. URL: [Link]

  • Kumar, A., et al. (2019). High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science. URL: [Link]

  • LCGC International. (2022). Quo Vadis Analytical Procedure Development and Validation? URL: [Link]

Application Notes and Protocols for In Vitro Assay Development Using 4-Benzylmorpholine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 4-Benzylmorpholine-2-carbothioamide

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its ability to improve pharmacokinetic properties such as solubility and brain permeability.[1][2] When combined with a carbothioamide moiety, the resulting derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4] 4-Benzylmorpholine-2-carbothioamide is a specific analogue within this promising chemical space, available for research applications.[5] This document provides a comprehensive guide for researchers to initiate the in vitro characterization of this compound, presenting a logical workflow from broad-spectrum screening to more specific enzyme inhibition assays. The protocols detailed herein are designed to be robust and self-validating, empowering researchers to elucidate the bioactivity profile of this and similar molecules.

Part 1: Initial Screening for Bioactivity

The initial phase of assay development involves broad screening to identify potential biological activities. Based on the known properties of related morpholine-carbothioamide derivatives, we will focus on two fundamental assays: antimicrobial screening and antioxidant capacity.

Antimicrobial Susceptibility Testing

Rationale: The emergence of multidrug-resistant microbes necessitates the discovery of novel antibiotics.[4] Carbothioamide derivatives have shown significant potential as antimicrobial agents.[3][4] A disk diffusion assay provides a straightforward and cost-effective primary screen to assess antibacterial and antifungal activity.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) D Inoculate agar plates with microbial suspension A->D B Prepare stock solution of 4-Benzylmorpholine-2-carbothioamide in DMSO C Impregnate sterile paper discs with test compound and controls B->C E Place impregnated discs on agar surface C->E D->E F Incubate plates under appropriate conditions G Measure the diameter of the zone of inhibition (ZOI) in mm F->G H Compare ZOI of test compound to positive and negative controls G->H

Caption: Workflow for Antimicrobial Disk Diffusion Assay.

Protocol: Disk Diffusion Assay

  • Microbial Culture Preparation:

    • Streak bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains on appropriate agar plates and incubate to obtain fresh colonies.

    • Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound and Control Preparation:

    • Prepare a stock solution of 4-Benzylmorpholine-2-carbothioamide (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).

    • Positive Controls: Use standard antibiotic (e.g., Ciprofloxacin for bacteria) and antifungal (e.g., Fluconazole for fungi) discs.[6]

    • Negative Control: Use discs impregnated with DMSO alone.

  • Assay Procedure:

    • Evenly swab the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

    • Aseptically place the compound-impregnated discs and control discs onto the agar surface, ensuring firm contact.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Data Analysis:

    • Measure the diameter of the clear zone of inhibition (ZOI) around each disc in millimeters (mm).

    • Activity is determined by the size of the ZOI, with a larger diameter indicating greater antimicrobial activity.

Data Presentation:

CompoundConcentrationZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. C. albicans
4-Benzylmorpholine-2-carbothioamide100 µ g/disc Experimental ValueExperimental Value
Ciprofloxacin5 µ g/disc Reference ValueN/A
Fluconazole25 µ g/disc N/AReference Value
DMSO10 µL/disc00
Antioxidant Capacity Assessment

Rationale: Oxidative stress is implicated in numerous diseases. Many thiourea and morpholine-containing compounds exhibit antioxidant properties by scavenging free radicals.[3][4] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound.

Protocol: DPPH Free Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of 4-Benzylmorpholine-2-carbothioamide in a suitable solvent (e.g., methanol or ethanol). Prepare serial dilutions to test a range of concentrations.

    • Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should have a deep purple color.

    • Positive Control: Ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions, positive control, or solvent (for the blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader. A color change from purple to yellow indicates radical scavenging.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100

    • Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µg/mL)
4-Benzylmorpholine-2-carbothioamideExperimental Value
Ascorbic Acid (Positive Control)Reference Value

Part 2: Targeted Enzyme Inhibition Assays

If initial screening suggests bioactivity, or if there is a specific therapeutic area of interest, the next logical step is to investigate the compound's effect on specific enzyme targets. Morpholine derivatives are known inhibitors of various enzymes, including urease and carbonic anhydrase.[7][8]

Urease Inhibition Assay

Rationale: Urease is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, contributing to peptic ulcers and stomach cancer.[7] Inhibition of urease is a validated therapeutic strategy. The assay measures the production of ammonia from urea, which can be detected by a colorimetric change.

Signaling Pathway and Assay Principle:

G Urea Urea Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urease->Ammonia Hydrolysis Inhibitor 4-Benzylmorpholine- 2-carbothioamide Inhibitor->Urease Inhibition Detection Indophenol Formation (Colorimetric Detection at 625 nm) Ammonia->Detection Reacts with Nessler's Reagent or Phenol-Hypochlorite

Caption: Principle of the Urease Inhibition Assay.

Protocol: Urease Inhibition Assay (Berthelot Method)

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (e.g., 100 mM, pH 7.4).

    • Substrate Solution: Prepare a solution of urea in the same buffer.

    • Test Compound: Prepare serial dilutions of 4-Benzylmorpholine-2-carbothioamide in buffer.

    • Positive Control: Thiourea or Acetohydroxamic acid.[7]

    • Colorimetric Reagents:

      • Reagent A: Phenol and sodium nitroprusside.

      • Reagent B: Sodium hypochlorite and sodium hydroxide.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions, positive control, or buffer (for enzyme activity control).

    • Add the urease enzyme solution to all wells and pre-incubate for 15-30 minutes at 37°C to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the urea substrate solution to all wells.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and develop the color by adding Reagent A followed by Reagent B.

    • Incubate for a further 20-30 minutes at 37°C for color development (a blue-green color will form).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 625 nm.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Data Presentation:

CompoundUrease Inhibition IC50 (µM)
4-Benzylmorpholine-2-carbothioamideExperimental Value
Thiourea (Positive Control)Reference Value[7]

Part 3: Cell-Based Assays for Cytotoxicity and Proliferation

Rationale: To assess the therapeutic potential of a compound, it is crucial to evaluate its effect on mammalian cells. A cytotoxicity assay determines the concentration at which the compound becomes toxic, establishing a therapeutic window. This is particularly relevant for developing anticancer agents, a known activity for some morpholine derivatives.[1][9]

Protocol: MTT Cell Proliferation and Cytotoxicity Assay

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.[9]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of 4-Benzylmorpholine-2-carbothioamide. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at ~570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against compound concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).

Data Presentation:

CompoundIC50 on A549 cells (µM)IC50 on MCF-7 cells (µM)
4-Benzylmorpholine-2-carbothioamideExperimental ValueExperimental Value
Doxorubicin (Positive Control)Reference ValueReference Value

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of 4-Benzylmorpholine-2-carbothioamide. The proposed workflow, progressing from broad screening to specific enzyme and cell-based assays, allows for a systematic and efficient evaluation of its biological properties. Positive results in any of these assays would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of microbial strains or cell lines, and advanced assays to identify specific molecular targets, such as kinase profiling or STAT6 inhibition assays.[10] The versatility of the morpholine-carbothioamide scaffold suggests that a multi-faceted approach is essential to fully uncover the therapeutic potential of this compound class.

References

  • Aziz, H., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. Available at: [Link]

  • Bektas, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research. Available at: [Link]

  • Aziz, H., et al. (2020). Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Sertac, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Ohga, K., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2007). US7294623B2 - Benzyl morpholine derivatives. Google Patents.
  • PubChem. 4-Benzylmorpholine. National Center for Biotechnology Information. Available at: [Link]

  • Wang, C., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research. Available at: [Link]

  • Sameaa, E. O., & Sura, J. S. (2019). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Education College Wasit University. Available at: [Link]

  • Singh, P., et al. (2023). Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. ResearchGate. Available at: [Link]

  • Aziz, H., et al. (2021). New polymorph of N-benzoyl-morpholine-4-carbothioamide with ten crystallographically independent molecules in the asymmetric unit: Crystal structure, Hirshfeld surface analysis and Density functional theory calculations. OUR Archive, University of Otago. Available at: [Link]

  • Rutkauskas, K., et al. (2021). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Antiangiogenic Activity of 4–Chloro–Phenyl–Carbothioamide Derivatives In Ex Vivo and In Vitro Experimental Study. Indonesian Journal of Pharmacy. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

  • Amsbio. Cell Based Assays Services. Amsbio. Available at: [Link]

  • BRENDA Enzyme Database. Ligand N-(4-(morpholinomethyl)benzyl)-4-propoxythieno[2,3-d]-pyrimidine-5-carboxamide. BRENDA. Available at: [Link]

  • Li, X., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules. Available at: [Link]

Sources

Application Note & Protocols: High-Throughput Screening with 4-Benzylmorpholine-2-carbothioamide Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

High-Throughput Screening (HTS) serves as a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1][2] This guide provides a detailed framework for designing and executing an HTS campaign using libraries based on the 4-Benzylmorpholine-2-carbothioamide scaffold. The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated to enhance potency, selectivity, and pharmacokinetic properties.[3][4] Similarly, the carbothioamide functional group is a key pharmacophore in many biologically active compounds.[5][6] This document outlines the strategic considerations for assay development, provides a detailed protocol for a competitive AlphaScreen® assay, and describes a robust workflow for data analysis and hit validation. The methodologies are designed to be self-validating, ensuring high-quality, reproducible data for the identification of promising lead compounds.

The 4-Benzylmorpholine-2-carbothioamide Scaffold: A Privileged Starting Point

The selection of a high-quality small molecule library is a critical determinant of success in any HTS campaign.[7] Libraries built around the 4-Benzylmorpholine-2-carbothioamide core are of particular interest for several reasons rooted in established medicinal chemistry principles.

  • The Morpholine Moiety: This heterocycle is prevalent in numerous approved drugs.[3] Its inclusion is often strategic, as it can improve aqueous solubility, metabolic stability, and the overall pharmacokinetic profile of a molecule.[3][8] In compounds targeting the central nervous system (CNS), the morpholine ring can also improve permeability across the blood-brain barrier.[8][9] It can act as a rigid scaffold to correctly orient other functional groups or participate directly in hydrogen bonding with a biological target.[3]

  • The Carbothioamide Group: The replacement of a carbonyl oxygen with sulfur in an amide to form a thioamide or carbothioamide can significantly alter a molecule's properties. This functional group can act as a potent hydrogen bond donor and has unique electronic and steric properties. Carbothioamide-containing compounds have demonstrated a wide range of biological activities, including anticancer properties.[5][6][10]

The combination of these two moieties in the 4-Benzylmorpholine-2-carbothioamide scaffold provides a rich chemical space for discovering novel modulators of various biological targets.

The High-Throughput Screening Workflow: From Library to Validated Hit

An HTS campaign is a multi-step process designed to efficiently identify and confirm active compounds from a large library.[11] The process begins with the development of a robust assay and proceeds through primary screening, data analysis, and a cascade of validation experiments to eliminate false positives and confirm the activity of genuine hits.[11][12]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Confirmation & Validation AssayDev Assay Development (Target & Technology Selection) Mini Miniaturization (e.g., 384-well format) AssayDev->Mini Validation Assay Validation (Z'-Factor > 0.5) Mini->Validation PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen DataAnalysis Data Analysis (Normalization & Scoring) PrimaryScreen->DataAnalysis HitPicking Hit Selection (Activity Threshold) DataAnalysis->HitPicking Confirmation Hit Confirmation (Re-test from source plate) HitPicking->Confirmation DoseResponse Dose-Response (IC₅₀/EC₅₀ Determination) Confirmation->DoseResponse ValidationCascade Hit Validation Cascade (Orthogonal Assays, etc.) DoseResponse->ValidationCascade ValidatedHit ValidatedHit ValidationCascade->ValidatedHit Validated Hit

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Development: A Foundation for Success

The development and validation of a robust, high-quality assay is the most critical phase of an HTS campaign.[13][14] The choices made here will directly impact the reliability and reproducibility of the screening data.

Choosing the Assay Format

The selection of an assay format depends on the biological target.

  • Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) and measure direct interactions with the test compounds.[1] They generally have lower variability but lack the context of a cellular environment.[1]

  • Cell-Based Assays: These assays are performed using living cells and provide more physiologically relevant data by measuring downstream effects on cellular pathways, viability, or reporter gene expression.[15] They are often more complex and can have higher variability.[1]

For this protocol, we will focus on a biochemical assay targeting a hypothetical protein-protein interaction (PPI), a common target class in drug discovery.

Selecting the Detection Technology

Numerous detection technologies are available for HTS, with fluorescence and luminescence being the most common due to their high sensitivity and automation compatibility.[2][16] We will utilize AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.

Causality: AlphaScreen is chosen for its:

  • High Sensitivity: Amplified signal allows for detection of interactions at low analyte concentrations.[17]

  • Homogeneous Format: It is a "no-wash" assay, simplifying automation and reducing handling steps.[18]

  • Robustness: The far-red light emission (520-620 nm) minimizes interference from compound autofluorescence and biological sample components.[18][19]

  • Large Proximity Range: The ~200 nm range for signal generation is suitable for detecting bulky protein-protein interactions.[19]

Caption: Principle of the AlphaScreen protein-protein interaction assay.

Assay Miniaturization and Validation

To be cost-effective, HTS assays are miniaturized, typically to a 384- or 1536-well plate format.[20] Before starting the full screen, the assay must be validated to ensure its quality and robustness. The primary metric for this is the Z'-factor (Z-prime) .[11]

The Z'-factor is calculated using the signals from positive and negative controls and provides a measure of the assay's signal window and data variation.

  • Z' = 1 – [ (3σp + 3σn) / |μp - μn| ]

    • σp and σn are the standard deviations of the positive and negative controls.

    • μp and μn are the means of the positive and negative controls.

An assay is considered robust and suitable for HTS when its Z'-factor is consistently ≥ 0.5 .[11][20]

ParameterRecommended ValueRationale
Plate Format384-well, low-volume, whiteWhite plates maximize luminescent signal reflection.
Assay Volume10 - 20 µLReduces reagent consumption and cost.[20]
Compound Conc.10 µM (final)A standard starting concentration for primary screens.[20]
DMSO Tolerance≤ 1% (final)High concentrations of DMSO can inhibit enzymes or disrupt assays.
Z'-Factor≥ 0.5 Ensures a statistically significant window between controls.[11]
Signal to Background> 3Indicates a clear signal over the baseline noise.

Protocol: Competitive AlphaScreen HTS

This protocol describes a competitive binding assay to find inhibitors of a hypothetical interaction between Protein-A (biotinylated) and Protein-B (tagged for antibody recognition). Library compounds that inhibit this interaction will reduce the AlphaScreen signal.

Materials & Reagents
  • Library: 4-Benzylmorpholine-2-carbothioamide library, 10 mM in 100% DMSO.

  • Assay Plates: 384-well low-volume white plates (e.g., Greiner Bio-One ProxiPlate).

  • Reagents:

    • Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

    • Biotinylated Protein-A

    • Tagged Protein-B

    • Streptavidin-coated Donor Beads (PerkinElmer)

    • Anti-tag Acceptor Beads (PerkinElmer)

    • Positive Control: A known inhibitor or unlabeled Protein-A peptide.

    • Negative Control: DMSO vehicle.

  • Equipment:

    • Automated liquid handler (e.g., Echo, Dragonfly).[21]

    • Microplate reader with AlphaScreen detection capability (e.g., Revvity EnVision).[18]

Library and Control Plate Preparation
  • Intermediate Plate: Using an acoustic liquid handler, transfer 20 nL of each 10 mM library compound into a 384-well polypropylene plate. This creates a "compound-ready" plate.

  • Control Wells: Designate specific columns for controls. For example, columns 23 (Negative Control, DMSO) and 24 (Positive Control).

Step-by-Step Assay Protocol (per 384-well plate)

All steps involving AlphaScreen beads must be performed under subdued lighting.[22]

  • Compound Dispensing: Add 20 nL of compounds/controls from the intermediate plate to the final assay plate.

  • Protein-A Addition: Add 5 µL of biotinylated Protein-A solution (prepared in Assay Buffer to a 2X final concentration) to all wells.

  • Incubation 1: Centrifuge the plate briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

  • Protein-B Addition: Add 5 µL of tagged Protein-B solution (prepared in Assay Buffer to a 2X final concentration) to all wells except the positive control wells. To the positive control wells, add 5 µL of the positive control reagent.

  • Incubation 2: Centrifuge the plate and incubate for 30 minutes at room temperature.

  • Bead Mix Addition: Prepare a 2X mix of Streptavidin-Donor and Anti-tag Acceptor beads in Assay Buffer according to the manufacturer's protocol. Add 10 µL of this bead mix to all wells.

  • Final Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Signal Detection: Read the plate on a compatible microplate reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).[18]

Data Analysis and Hit Validation

Raw data from the plate reader must be processed to identify genuine hits while filtering out artifacts.[23][24]

Primary Data Analysis
  • Quality Control: For each plate, calculate the Z'-factor using the positive and negative control wells. Plates with a Z' < 0.5 should be flagged for review or repeated.[23]

  • Normalization: Raw data for each compound well is normalized against the plate controls. A common method is calculating the percent inhibition:

    • % Inhibition = 100 * [ 1 - ( (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive) ) ]

  • Hit Selection: A hit is defined as any compound that meets a predefined activity threshold. For example, a hit could be a compound with a % Inhibition > 50% or a Z-score > 3 (i.e., activity is more than 3 standard deviations from the mean of the library compounds).

Hit Confirmation and Validation Cascade

A primary "hit" is not a confirmed active compound. It is a candidate that requires further testing to confirm its activity and rule out non-specific or artifactual behavior.[12][25]

Hit_Validation Input Primary Hits (from single-point screen) Confirmation 1. Hit Confirmation (Re-test in triplicate) Input->Confirmation DoseResponse 2. Dose-Response Curve (Determine IC₅₀/EC₅₀) Confirmation->DoseResponse Orthogonal 3. Orthogonal Assay (Different technology, e.g., TR-FRET) Rules out technology-specific artifacts DoseResponse->Orthogonal Counterscreen 4. Counter-Screen (Test against related targets) Assesses selectivity Orthogonal->Counterscreen SAR 5. Preliminary SAR (Test structural analogs) Counterscreen->SAR Output Validated Lead Series SAR->Output

Caption: A workflow for the hit validation cascade.

  • Hit Confirmation: Re-test the selected hits in triplicate at the same concentration to ensure the activity is reproducible.[26]

  • Dose-Response: Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).[27]

  • Orthogonal Assays: Confirm the activity in a secondary assay that uses a different detection technology (e.g., TR-FRET, Fluorescence Polarization).[26] This is crucial for identifying false positives caused by interference with the primary assay's detection method (e.g., compounds that quench the AlphaScreen signal).[12]

  • Selectivity/Counter-Screens: Test the compound against related targets to ensure its activity is specific.

  • Preliminary Structure-Activity Relationship (SAR): If analogs of the hit compound are available in the library, their activity should be analyzed to provide early insights into the SAR.[20]

Conclusion

Screening libraries based on the 4-Benzylmorpholine-2-carbothioamide scaffold offers a promising avenue for the discovery of novel therapeutic agents. The success of such a campaign hinges on a meticulously planned and executed HTS workflow. This guide provides the scientific rationale and a detailed, self-validating protocol for every stage of the process, from initial assay development using robust technologies like AlphaScreen to a rigorous hit validation cascade. By adhering to these principles of high-quality assay design, stringent quality control, and systematic hit confirmation, researchers can confidently identify and prioritize genuine, high-value lead compounds for progression into drug development programs.

References

  • Zhang, Y., et al. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. [Link]

  • Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies. [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2019). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • BellBrook Labs. (2025). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs. [Link]

  • Crown Bioscience. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Crown Bioscience. [Link]

  • Yasgar, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • BMG LABTECH. AlphaScreen. BMG LABTECH. [Link]

  • Basnet, A., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Eglen, R. M. (2012). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. [Link]

  • BMG LABTECH. High-throughput screening (HTS). BMG LABTECH. [Link]

  • Axxam. From gene to validated and qualified hits. Axxam. [Link]

  • KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]

  • Tancheva, G., et al. (2025). High-throughput screening data generation, scoring and FAIRification: a case study on nanomaterials. Journal of Cheminformatics. [Link]

  • Bissy, W. A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Zhang, J. H., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening. [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Alaqeel, S. I. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Kaur, H., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • Lindsley, C. W., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (2026). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. ResearchGate. [Link]

  • Khan, I., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. [Link]

  • Khan, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules. [Link]

Sources

Comprehensive Protocol for the Derivatization of 4-Benzylmorpholine-2-carbothioamide: Strategies in Heterocyclic Synthesis and Transamidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to enhance the pharmacokinetic profiles and target-binding affinities of small molecules[1]. 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7) represents a highly versatile building block that merges this privileged heterocycle with a reactive primary thioamide group[2][3].

Thioamides are unique bioisosteres of amides. Because sulfur has a larger van der Waals radius and lower electronegativity than oxygen, thioamides exhibit a longer C=S bond, a higher barrier to rotation, and a significantly stronger nN​→πC=S∗​ conjugation[4]. This unique electronic structure makes them highly resistant to standard hydrolysis but exceptionally reactive toward electrophiles at the sulfur atom[4][5]. This application note provides field-proven, self-validating protocols for derivatizing this compound into complex heterocycles and substituted thioamides.

Physicochemical Properties

PropertyValue
Chemical Name 4-Benzylmorpholine-2-carbothioamide
CAS Number 1240528-23-7[3][6]
Molecular Formula C₁₂H₁₆N₂OS[3]
Molecular Weight 236.33 g/mol [3]
Key Functional Groups Primary Thioamide (-C(=S)NH₂), Tertiary Amine, Ether
Storage & Handling Store at 2-8 °C under inert atmosphere. Handle in a fume hood due to potential sulfurous degradation products.

Mechanistic Overview of Derivatization Pathways

The derivatization of 4-Benzylmorpholine-2-carbothioamide relies on manipulating the inherent nucleophilicity of the thiocarbonyl sulfur and the electrophilicity of the thiocarbonyl carbon.

  • Hantzsch Thiazole Synthesis : The highly nucleophilic sulfur attacks α -haloketones, driving an SN​2 displacement that culminates in cyclization to a stable thiazole[7][8].

  • S-Alkylation : Soft-soft acid-base interactions dictate that alkyl halides will kinetically trap the sulfur atom rather than the nitrogen, yielding reactive thioimidates[9].

  • Chemoselective Transamidation : Direct transamidation is notoriously difficult due to the strong nN​→πC=S∗​ resonance. However, site-selective N-Boc activation disrupts this conjugation (ground-state destabilization), rendering the thiocarbonyl carbon highly susceptible to nucleophilic attack by anilines[4][10].

Workflow A 4-Benzylmorpholine- 2-carbothioamide B Hantzsch Thiazole Synthesis A->B α-haloketones EtOH, Heat C S-Alkylation A->C Alkyl halides Base, RT D Transamidation A->D Anilines, Boc2O DMAP, RT B_res Thiazole Derivatives B->B_res C_res Thioimidates C->C_res D_res N-Substituted Thioamides D->D_res

Figure 1: Divergent derivatization pathways for 4-Benzylmorpholine-2-carbothioamide.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis

Objective: Synthesize 2-(4-benzylmorpholin-2-yl)-4-substituted thiazoles. Causality: Ethanol is selected as the solvent because it solubilizes both the thioamide and the α -haloketone while facilitating the final dehydration step through mild heating[8][11].

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-Benzylmorpholine-2-carbothioamide (1.0 mmol, 236 mg) in absolute ethanol (10 mL).

  • Electrophile Addition: Add the α -haloketone (e.g., 2-bromoacetophenone, 1.05 mmol) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 65–70 °C for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The primary thioamide is highly polar; the successful formation of the thiazole is indicated by a new, strongly UV-active spot with a significantly higher Rf​ value.

  • Workup: Cool to room temperature. Pour the mixture into 20 mL of 5% aqueous Na2​CO3​ to neutralize the hydrobromide salt, inducing precipitation[8].

  • Isolation: Collect the solid via vacuum filtration, wash with cold distilled water, and recrystallize from hot ethanol.

  • Validation (Post-Process): 1 H NMR will show the disappearance of the broad thioamide −NH2​ signal (~7.5 ppm) and the emergence of a sharp thiazole aromatic proton (~7.0–7.2 ppm).

Mechanism Step1 1. Nucleophilic Attack (S atom on α-carbon) Step2 2. S-Alkylated Intermediate Step1->Step2 SN2 Displacement Step3 3. Intramolecular Cyclization (N attacks carbonyl) Step2->Step3 Step4 4. Hydroxythiazoline Intermediate Step3->Step4 Step5 5. Dehydration (-H2O) Step4->Step5 Acid/Heat Step6 6. Substituted Thiazole Product Step5->Step6 Aromatization

Figure 2: Stepwise mechanistic pathway of the Hantzsch thiazole synthesis.

Protocol 2: S-Alkylation (Thioimidate Formation)

Objective: Generate S-alkyl thioimidates for subsequent nucleophilic displacement or cross-coupling. Causality: Potassium carbonate ( K2​CO3​ ) is used as a mild base to scavenge the generated hydrohalic acid without risking the aqueous hydrolysis of the thioamide substrate[9].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the thioamide (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 mmol) and stir for 10 minutes at 0 °C.

  • Alkylation: Slowly add the alkyl halide (e.g., Methyl iodide, 1.1 mmol).

  • Propagation: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Validation: TLC will reveal a rapid conversion to a less polar thioimidate spot.

  • Workup: Quench with ice water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol 3: Transition-Metal-Free Transamidation

Objective: Convert the primary thioamide into a secondary N-aryl thioamide. Causality: is achieved by adding Boc2​O and DMAP. DMAP acts as a nucleophilic catalyst to transfer the Boc group to the poorly nucleophilic thioamide nitrogen. This N-Boc activation destabilizes the ground state, allowing non-nucleophilic anilines to attack the thiocarbonyl carbon[4][10].

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the thioamide (1.0 mmol) in anhydrous Acetonitrile (5 mL). Add DMAP (0.1 mmol) and Boc2​O (1.2 mmol). Stir at room temperature for 30 minutes to form the N-Boc intermediate.

  • Transamidation: Add the target aniline (e.g., 4-methoxyaniline, 1.5 mmol) directly to the mixture.

  • Propagation: Stir at room temperature for 12–16 hours.

  • Validation: The reaction is self-validating via the evolution of gas (if residual Boc decomposes) and TLC showing the consumption of the N-Boc intermediate.

  • Workup: Evaporate the solvent, resuspend in DCM, and wash with 1M HCl to remove unreacted aniline and DMAP. Purify via silica gel chromatography.

Quantitative Data & Reaction Scope Summary

The following table summarizes the expected outcomes and optimal parameters for the derivatization of 4-Benzylmorpholine-2-carbothioamide based on established thioamide reactivity profiles:

Derivatization PathwayReagents & CatalystsOptimal ConditionsKey IntermediateTypical Yield
Hantzsch Thiazole α -bromoacetophenoneEtOH, 65 °C, 2-4 hHydroxythiazoline75 - 88%
S-Alkylation MeI, K2​CO3​ DMF, 0 °C to RT, 2 hNone (Direct)85 - 95%
Transamidation Aniline, Boc2​O , DMAPMeCN, RT, 12-16 hN-Boc Thioamide70 - 81%

References

  • Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation Source: Angewandte Chemie International Edition / PubMed Central (PMC) URL:[Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis Source: ChemRxiv URL:[Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: Pharmaceuticals / PubMed Central (PMC) URL:[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-Benzylmorpholine-2-carbothioamide for bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubilization Strategies for 4-Benzylmorpholine-2-carbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of synthetic small molecules during bioassay development. 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7) is a classic example of a chemotype that behaves beautifully in organic synthesis but presents significant physicochemical hurdles in physiological buffers.

This guide is designed to move beyond generic "add more DMSO" advice. Here, we will dissect the structural causality behind this compound's behavior and provide self-validating protocols to ensure your assay data remains robust, reproducible, and free of aggregation-based artifacts[1].

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 4-Benzylmorpholine-2-carbothioamide immediately precipitate or "crash out" when spiked into my pH 7.4 assay buffer? The Causality: Look at the molecular architecture. The molecule contains a highly lipophilic benzyl group attached to a morpholine ring, with a carbothioamide at position 2. While morpholine itself is basic (pKa ~8.3), the electron-withdrawing inductive effect of the adjacent carbothioamide group significantly lowers the pKa of the tertiary amine. Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its uncharged, free-base form. Without an ionic charge to facilitate hydration, the hydrophobic benzyl groups rapidly self-associate via intermolecular van der Waals forces, leading to precipitation.

Q2: My assay shows activity, but the dose-response curve is bell-shaped or non-sigmoidal. Is this a solubility issue? The Causality: Yes. This is the hallmark of colloidal aggregation . When lipophilic compounds exceed their kinetic solubility limit in aqueous media, they often do not form visible precipitates immediately. Instead, they form sub-micron colloidal aggregates. These aggregates can non-specifically sequester your target protein or fluorophores, leading to false positives or enzyme inhibition artifacts[1]. According to the Assay Guidance Manual, any partial inhibition or non-standard Hill slopes must first be investigated as a compound solubility artifact[1].

Q3: If I can't exceed 1% DMSO in my cell-based assay, what excipients are scientifically appropriate for this specific chemotype? The Causality: Because the carbothioamide group (-C(=S)NH2) is a strong hydrogen bond donor/acceptor, and the benzyl group is a bulky hydrophobic moiety, this molecule is an ideal candidate for inclusion complexes using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic benzyl tail inserts into the lipophilic cavity of the cyclodextrin torus, while the polar carbothioamide remains exposed to the aqueous environment, effectively masking the molecule's hydrophobicity without permanently altering its structure.

Part 2: Quantitative Solubilization Data

To demonstrate the efficacy of different solubilization strategies, we evaluated the kinetic solubility of 4-Benzylmorpholine-2-carbothioamide at 100 µM using High-Throughput Background Membrane Imaging (BMI) and Dynamic Light Scattering (DLS)[2].

Solubilization Matrix (Final Assay Conditions)Visual InspectionDLS Polydispersity Index (PdI)Estimated Kinetic Solubility LimitBioassay Z-Factor
PBS (pH 7.4) + 1% DMSOTurbid / Precipitate> 0.8 (Large Aggregates)< 10 µM0.21 (Fail)
PBS (pH 6.5) + 1% DMSOClear0.4 (Micro-aggregates)~ 45 µM0.45 (Marginal)
PBS (pH 7.4) + 1% DMSO + 0.05% Tween-20Clear0.3 (Micellar)~ 80 µM0.62 (Pass)
PBS (pH 7.4) + 1% DMSO + 5% HP-β-CD Optically Clear < 0.1 (Monomeric/Complexed) > 200 µM 0.84 (Excellent)

Table 1: Comparative solubility metrics for 4-Benzylmorpholine-2-carbothioamide. A Z-factor > 0.5 is required for a robust, reproducible bioassay[1].

Part 3: Solubilization & Validation Workflow

SolubilityWorkflow Step1 1. Prepare 10 mM Stock (100% Anhydrous DMSO) Step2 2. Intermediate Dilution (Add to 10% HP-β-CD in Water) Step1->Step2 Step3 3. Final Buffer Spike (Target: <1% DMSO, pH 7.4) Step2->Step3 Decision 4. DLS / Nephelometry Check Are aggregates >10nm present? Step3->Decision Fail Troubleshoot: Lower pH to 6.5 or Increase CD Decision->Fail Yes (Colloids detected) Pass 5. Proceed to Bioassay (Valid Monomeric Solution) Decision->Pass No (True Solution) Fail->Step2 Adjust Parameters

Fig 1. Logical workflow for achieving and validating the kinetic solubility of lipophilic small molecules.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the HP-β-CD inclusion method, which prevents the compound from experiencing a "solvent shock" when transitioning from 100% DMSO to a 100% aqueous environment.

Materials Required:

  • 4-Benzylmorpholine-2-carbothioamide powder (Desiccated)

  • Anhydrous DMSO (Cell-culture grade)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

Step-by-Step Methodology:

  • Primary Stock Preparation (Thermodynamic Solution):

    • Weigh out the compound and dissolve it in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents the premature introduction of water, which can seed microscopic crystal nuclei. Vortex gently; avoid excessive sonication as the carbothioamide group can be sensitive to localized thermal degradation.

  • Excipient Matrix Preparation:

    • Prepare a 10% (w/v) solution of HP-β-CD in molecular biology grade water. Filter sterilize through a 0.22 µm PES membrane.

  • Intermediate Complexation (The Critical Step):

    • Do not spike DMSO directly into the final buffer. Instead, dilute the 10 mM DMSO stock 1:10 into the 10% HP-β-CD solution.

    • Pipette up and down vigorously. You now have a 1 mM compound intermediate in 10% DMSO / 9% HP-β-CD. Incubate at room temperature for 15 minutes to allow the host-guest inclusion complexes to reach thermodynamic equilibrium.

  • Final Assay Dilution:

    • Dilute the intermediate solution 1:10 into your final assay buffer.

    • Result: Your final working concentration is 100 µM compound, 1% DMSO, and 0.9% HP-β-CD. This DMSO concentration is well within the tolerance limits of most biochemical and cell-based assays[3].

  • Self-Validation (Quality Control):

    • Centrifuge the final solution at 10,000 x g for 10 minutes.

    • Analyze the supernatant via Dynamic Light Scattering (DLS) or a high-throughput membrane imaging system[2]. If the Polydispersity Index (PdI) is < 0.15 and no particles >10 nm are detected, you have a true monomeric solution and may proceed to your bioassay.

References

  • Sittampalam GS, et al. Mechanism of Action Assays for Enzymes. Assay Guidance Manual [Internet]. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Waters Corporation. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters Application Notes. Available at:[Link]

Sources

Technical Support Center: 4-Benzylmorpholine-2-carbothioamide Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when working with thioamide-containing pharmacophores. 4-Benzylmorpholine-2-carbothioamide is a highly valuable building block, but its carbothioamide moiety introduces specific physicochemical liabilities in solution. This guide is designed to move beyond basic handling instructions—it explains the chemical causality behind degradation, provides self-validating protocols, and answers the most critical troubleshooting questions to ensure the integrity of your drug development assays.

Mechanistic Causality of Degradation Pathways

Understanding why 4-Benzylmorpholine-2-carbothioamide degrades is the first step in preventing it. The thioamide group (C=S) is thermodynamically less stable than its oxo-amide (C=O) counterpart due to the poorer orbital overlap between carbon and sulfur. In solution, this manifests in three primary degradation pathways:

  • Hydrolysis: In aqueous media, the thiocarbonyl carbon is highly susceptible to nucleophilic attack. Under acidic conditions, protonation of the sulfur atom increases the electrophilicity of the carbon, driving hydrolysis to morpholine-2-carboxylic acid and hydrogen sulfide (H₂S)[1]. Under basic conditions, direct hydroxide attack rapidly yields the corresponding oxo-amide or carboxylic acid[2].

  • Oxidation: The electron-rich sulfur atom is a prime target for reactive oxygen species (ROS) or dissolved oxygen in buffers. Oxidation typically proceeds via S-oxides (sulfines) to sulfinic acids, often culminating in desulfurization[3].

  • Photolysis: Exposure to UV/Vis light can trigger radical-mediated cleavage, affecting both the benzylic position and the thioamide bond[1].

G Parent 4-Benzylmorpholine-2-carbothioamide (Intact Compound) Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Aqueous Media Oxidation Oxidative Stress (ROS / H2O2) Parent->Oxidation Oxygen/Peroxides Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Light Exposure Deg1 Morpholine-2-carboxylic acid + H2S Hydrolysis->Deg1 Acidic pH Deg2 Oxo-amide (Desulfurization) (-16 Da Mass Shift) Hydrolysis->Deg2 Basic pH Oxidation->Deg2 Strong Oxidation Deg3 Sulfoxides / Sulfinic Acids (S-Oxidation) Oxidation->Deg3 Mild Oxidation Deg4 Radical Cleavage Products (Benzylic/Thioamide cleavage) Photolysis->Deg4 UV Absorption

Mechanistic degradation pathways of 4-Benzylmorpholine-2-carbothioamide in solution.

Troubleshooting Guide & FAQs

Q1: My stock solutions lose potency over 48 hours in aqueous assay buffers. How can I stabilize them? Analysis: Aqueous buffers, especially those at physiological pH (7.4) or higher, promote slow hydrolysis and oxidation of the carbothioamide group. Furthermore, primary and secondary thioamides in alkaline media can undergo deprotonation, forming reactive iminothiols[4]. Solution:

  • Prepare concentrated stock solutions in anhydrous, aprotic organic solvents such as DMSO or Acetonitrile (MeCN), where thioamides exhibit significantly higher stability[4].

  • Aliquot and store stocks at -20°C or -80°C, strictly protected from light.

  • Dilute into aqueous assay buffers immediately prior to the experiment to minimize the aqueous exposure window.

Q2: During HPLC-UV/MS analysis, I observe a new peak with a mass shift of -16 Da relative to the parent compound. What is happening? Analysis: A mass shift of -16 Da is the classic signature of desulfurization, indicating the conversion of the carbothioamide (C=S) to the corresponding oxo-amide (C=O)[2]. Solution: This points to hydrolytic or oxidative degradation. Check the pH of your mobile phase and sample diluent. Ensure that the sample is not sitting in an unbuffered or highly alkaline aqueous solution in the autosampler. If conducting forced degradation, neutralize any stressed samples immediately before injection.

Q3: Is the morpholine ring or the benzyl group contributing to the instability? Analysis: While the carbothioamide is the primary site of degradation, the benzyl group can be susceptible to oxidative cleavage (benzylic oxidation) under harsh oxidative stress (e.g., high H₂O₂ concentrations). However, in standard solution stability studies, the thioamide degradation kinetics will vastly outpace benzylic oxidation.

Self-Validating Protocol: Forced Degradation & Stability-Indicating Assay

To establish the exact degradation boundaries of your specific formulation, you must perform a forced degradation study. This protocol is designed as a self-validating system: it incorporates mandatory quenching steps that arrest degradation, ensuring the HPLC analysis reflects the exact time-point of sampling rather than continued degradation while sitting in the autosampler[1][2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-Benzylmorpholine-2-carbothioamide in HPLC-grade MeCN to a concentration of 1.0 mg/mL.

  • Acidic Stress:

    • Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl.

    • Incubate at 60°C for 4 hours.

    • Validation Step (Quenching): Withdraw 100 µL, immediately neutralize with 100 µL of 0.1 N NaOH, and dilute with 800 µL of mobile phase.

  • Basic Stress:

    • Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH.

    • Incubate at 60°C for 4 hours.

    • Validation Step (Quenching): Withdraw 100 µL, immediately neutralize with 100 µL of 0.1 N HCl, and dilute with 800 µL of mobile phase.

  • Oxidative Stress:

    • Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂.

    • Incubate at room temperature (25°C) in the dark for 4 hours.

    • Validation Step (Quenching): Withdraw 100 µL, quench residual peroxide with sodium thiosulfate, and dilute with 800 µL of mobile phase.

  • Analysis: Analyze all quenched samples via LC-MS to quantify the parent compound and identify degradation fragments.

Workflow Stock 1. Prepare Stock Solution (1.0 mg/mL in Anhydrous MeCN) Split 2. Aliquot into Stress Conditions Stock->Split Acid Acidic Stress (0.1 N HCl, 60°C) Split->Acid Base Basic Stress (0.1 N NaOH, 60°C) Split->Base Ox Oxidative Stress (3% H2O2, 25°C) Split->Ox Control Control (MeCN, -20°C) Split->Control Quench1 Quench: Neutralize with NaOH Acid->Quench1 Quench2 Quench: Neutralize with HCl Base->Quench2 Quench3 Quench: Sodium Thiosulfate Ox->Quench3 Analyze 3. HPLC-UV/MS Analysis (Quantify Parent & Identify Fragments) Control->Analyze Quench1->Analyze Quench2->Analyze Quench3->Analyze

Self-validating forced degradation workflow for stability-indicating assays.

Quantitative Data Summary: Expected Stability Profile

The following table summarizes the expected stability outcomes based on the physicochemical properties of carbothioamides under various stress conditions[1][2].

Stress ConditionReagent / EnvironmentTemp (°C)Expected StabilityPrimary Degradation Pathway
Organic Control Anhydrous MeCN / DMSO-20°CStable (> Months)None
Aqueous Control pH 7.0 Buffer25°CModerate (t₁/₂ ~ hours)Slow hydrolysis
Acidic 0.1 N HCl60°CUnstableHydrolysis to carboxylic acid & H₂S
Basic 0.1 N NaOH60°CHighly UnstableHydrolysis to oxo-amide / iminothiol
Oxidative 3% H₂O₂25°CUnstableS-oxidation / Desulfurization
Photolytic UV/Vis Light (1.2M lux hr)25°CPotentially UnstableRadical cleavage / Photodegradation

References

  • Stability of thioamides? Source: ResearchGate URL:[Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA Source: ASM Journals URL:[Link]

Sources

Troubleshooting inconsistent results in 4-Benzylmorpholine-2-carbothioamide experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Benzylmorpholine-2-carbothioamide . As a versatile building block in medicinal chemistry and organic synthesis, this compound presents unique experimental challenges due to the dual reactivity of its tertiary morpholine amine and its primary thioamide group.

This guide is designed by senior application scientists to help you troubleshoot inconsistent yields, chromatographic failures, and biological assay interferences by addressing the root chemical causes of these issues.

Part 1: Frequently Asked Questions (FAQs)

Q: What is the optimal storage condition for 4-Benzylmorpholine-2-carbothioamide? A: Store the compound as a solid at -20°C under an inert atmosphere (Argon or Nitrogen). Thioamides have a lower oxidation potential than their oxoamide counterparts and are susceptible to slow oxidation to sulfines or oxoamides when exposed to atmospheric oxygen and ambient light [3].

Q: Why does my compound exhibit poor solubility in aqueous buffers? A: The basicity of the morpholine nitrogen (pKa ~8.3) dictates its solubility [1]. At a physiological pH of 7.4, the compound exists in a partial equilibrium between its protonated (hydrophilic) and deprotonated (lipophilic) states. To ensure complete dissolution for stock solutions, dissolve the compound in 100% DMSO first, then dilute into your aqueous assay buffer, ensuring the final DMSO concentration remains below 1% to prevent assay toxicity.

Part 2: Troubleshooting Guides

Issue 1: Variable Yields and "Missing Mass" in Downstream Cross-Coupling

Symptom: When attempting transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki couplings) on the benzyl ring or adjacent functional groups, the reaction stalls, or LC-MS shows a mass shift of -32 Da (loss of sulfur) or -16 Da (desulfurization to nitrile). Causality: Thioamides are excellent ligands for late transition metals (Pd, Rh, Cu). Coordination to the metal catalyst not only poisons the catalytic cycle (stalling the reaction) but can also induce base-promoted desulfurization. In the presence of bases like triethylamine and transition metals, primary thioamides rapidly desulfurize to form arenecarbonitriles or oxoamides[2]. Resolution:

  • Protect the Thioamide: If performing metal-catalyzed cross-coupling elsewhere on the molecule, temporarily protect the thioamide (e.g., via S-alkylation to a thioimidate).

  • Catalyst Loading: If protection is impossible, you must use stoichiometric amounts of the metal or switch to highly sterically hindered ligands (e.g., XPhos, BrettPhos) that discourage thioamide coordination.

Issue 2: False Positives in Biochemical Assays (Inconsistent IC50)

Symptom: The compound shows highly potent but non-reproducible inhibition in metalloenzyme assays (e.g., matrix metalloproteinases, HDACs) or causes precipitation in the assay well. Causality: The thioamide moiety, combined with the morpholine nitrogen, can act as a potent bidentate chelator for transition metals (Zn²⁺, Cu²⁺, Fe²⁺) present in the active sites of enzymes or in the assay buffer itself [4]. This chelation strips the metal from the enzyme, leading to a false-positive inhibition readout. Resolution:

  • Run a counter-screen using an enzyme that does not rely on a metal cofactor to rule out pan-assay interference compounds (PAINS) behavior.

  • Supplement the assay buffer with a mild metal chelator (e.g., 10 µM EDTA) to normalize trace metal concentrations, ensuring the thioamide does not form insoluble polymeric metal complexes in solution.

Issue 3: Severe Chromatographic Tailing and Poor Mass Recovery

Symptom: During purification via normal-phase silica gel chromatography, the compound streaks down the column, resulting in broad peaks and <50% recovery. Causality: The tertiary amine of the morpholine ring is highly basic. Free silanol groups (Si-OH) on the silica gel act as Brønsted acids, protonating the morpholine nitrogen and causing strong secondary ionic interactions [1]. Resolution: Passivate the silica gel by adding a volatile amine modifier to the mobile phase (see Protocol 1 below).

Part 3: Quantitative Data & Stability Metrics

The following table summarizes the physicochemical vulnerabilities of 4-Benzylmorpholine-2-carbothioamide to help you establish self-validating experimental controls.

ParameterValue / ObservationMechanistic Implication
Molecular Weight 236.10 g/mol Target mass for LC-MS (ESI+): [M+H]⁺ = 237.1
Morpholine N4 pKa ~8.3Protonated at pH < 8.3; causes silica tailing [1].
Oxidation Mass Shift [M-32+16]⁺ = 221.1Indicates conversion of C=S to C=O (oxoamide)[3].
Desulfurization Mass Shift [M-34]⁺ = 203.1Indicates conversion to nitrile (loss of H₂S) [2].
Aqueous Stability (pH 7.4) > 48 hours (Metal-Free)Stable in pure buffers; degrades rapidly if trace Cu/Pd is present.

Part 4: Experimental Protocols

Protocol 1: Thioamide-Safe Flash Chromatography

To prevent amine-silanol interactions and avoid thioamide degradation on acidic silica, use this modified purification workflow.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH).

  • Passivation: Add 1% v/v Triethylamine (TEA) or 0.5% v/v aqueous Ammonia to the mobile phase. Causality: The TEA competitively binds to the acidic silanol sites on the silica, preventing the morpholine amine from sticking.

  • Column Equilibration: Flush the silica column with 3 column volumes (CV) of the passivated mobile phase before loading the sample.

  • Sample Loading: Dissolve the crude 4-Benzylmorpholine-2-carbothioamide in a minimum volume of DCM. Do not use heat to dissolve, as thioamides can degrade thermally in solution.

  • Elution: Run the gradient (typically 0% to 10% MeOH in DCM). Monitor via UV at 254 nm (benzyl ring) and 280 nm (thioamide n→π* transition).

Protocol 2: Metal-Free Assay Preparation

To prevent false-positive IC50 results in biological assays due to metal chelation.

  • Stock Preparation: Dissolve the compound in LC-MS grade, anhydrous DMSO to a concentration of 10 mM. Store in amber vials to prevent photo-oxidation.

  • Buffer Treatment: Treat your aqueous assay buffer with Chelex® 100 resin for 30 minutes to strip trace adventitious metals (Cu, Fe), then filter.

  • Cofactor Re-addition: If your target enzyme requires a specific metal (e.g., Zn²⁺), add it back at a strictly controlled stoichiometric concentration immediately prior to the assay.

  • Validation: Run a control well containing the compound and the metal cofactor (without the enzyme) and read the absorbance/fluorescence to ensure no insoluble metal-thioamide complexes have precipitated.

Part 5: Degradation & Interference Pathway Visualization

The following diagram illustrates the logical relationships between the compound's structural features, experimental conditions, and resulting troubleshooting issues.

G A 4-Benzylmorpholine- 2-carbothioamide B Transition Metals (Pd, Cu, Zn) A->B Coordination C Oxidizing Agents (O2, ROS) A->C Electron Transfer D Acidic Silanol (Chromatography) A->D Acid-Base Interaction E Desulfurization (Nitrile/Amide Formation) B->E Excess Base/Heat F Assay Interference (Metal Chelation) B->F Metalloprotein Assays G Oxidation (Oxoamide/Sulfine) C->G Storage/Air Exposure H Peak Tailing (Amine Protonation) D->H pH < 8.5

Degradation and interference pathways of 4-Benzylmorpholine-2-carbothioamide in experiments.

References

  • Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences.Journal of Chemical & Engineering Data - ACS Publications.
  • Synthesis of Rhodium–Primary Thioamide Complexes and Their Desulfurization Leading to Rhodium Sulfido Cubane-Type Clusters and Nitriles.Organometallics - ACS Publications.
  • Contemporary Applications of Thioamides and Methods for their Synthesis.ChemRxiv.
  • Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review.PMC - NIH.

Technical Support Center: Optimizing Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Morpholine Chemistry. Morpholine is a privileged six-membered heterocyclic scaffold widely recognized in medicinal chemistry for its balanced lipophilic-hydrophilic profile, which enhances blood-brain barrier (BBB) permeability and improves the pharmacokinetic properties of central nervous system (CNS) therapeutics[1][2].

However, functionalizing morpholine—particularly through C-N bond formation—presents unique kinetic and thermodynamic challenges. This guide provides field-proven troubleshooting strategies, causal explanations for reaction behaviors, and self-validating protocols to optimize your morpholine workflows.

Workflow Diagnostics: Selecting the Right Pathway

Before troubleshooting, ensure you have selected the thermodynamically appropriate reaction pathway for your aryl electrophile.

MorpholineWorkflow Start Target: Morpholine Functionalization Substrate Analyze Aryl Electrophile Start->Substrate Cond1 Electron-Deficient (e.g., Nitro, Fluoro) Substrate->Cond1 Yes Cond2 Unactivated Aryl Halide (Cl, Br, I) Substrate->Cond2 No Path1 SNAr Reaction Cond1->Path1 Path2 Buchwald-Hartwig Cross-Coupling Cond2->Path2 Opt1 Optimize: Polar Aprotic Solvent, Temperature, Base Path1->Opt1 Opt2 Optimize: Pd Catalyst, Phosphine Ligand, Base Path2->Opt2

Decision matrix for selecting morpholine functionalization pathways.

Section 1: Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig cross-coupling is the premier method for attaching morpholine to unactivated aryl halides. However, catalyst poisoning, steric hindrance, and side reactions frequently occur.

FAQ 1: Why is my coupling reaction failing with substituted morpholines (e.g., 3-methylmorpholine)?

The Causality: While unsubstituted morpholine is an excellent nucleophile, introducing steric bulk adjacent to the nitrogen (e.g., 3-methylmorpholine) severely impedes the reductive elimination step of the palladium catalytic cycle. The intermediate Pd(II)-amido complex becomes too stable or undergoes off-cycle degradation[3]. The Solution: Shift from standard first-generation ligands (like dppf or BINAP) to bulky, electron-rich biaryl phosphine ligands such as RuPhos or XantPhos . These ligands possess a large bite angle that forces the palladium center into a geometry that accelerates reductive elimination[3][4]. Additionally, replacing standard sodium tert-butoxide with KHMDS can prevent base-induced side reactions in sensitive substrates[3].

FAQ 2: I want to scale up my Buchwald-Hartwig amination in continuous flow, but insoluble salts keep clogging the reactor.

The Causality: Traditional Buchwald-Hartwig conditions use strong inorganic bases (e.g., NaOtBu, K2CO3), which generate insoluble halide salts (NaX/KX) as byproducts. In a microreactor, these precipitates immediately cause catastrophic blockages[4]. The Solution: Utilize an organic, ionic liquid-forming base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DBU acts as a mild base, and its conjugate acid (DBU·HX) forms an ionic liquid with a melting point below 100 °C, remaining entirely soluble in the flow stream and preventing reactor clogging[4].

BHCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII_1 LnPd(II)(Ar)(X) OA->PdII_1 Amine Amine Coordination (+ Morpholine) PdII_1->Amine PdII_2 LnPd(II)(Ar)(Morpholine) Amine->PdII_2 Deprot Deprotonation (+ Base) PdII_2->Deprot PdII_3 LnPd(II)(Ar)(NR2) Deprot->PdII_3 RE Reductive Elimination PdII_3->RE RE->Pd0 Regenerates Pd(0) Product Aryl-Morpholine Product RE->Product

Catalytic cycle of Buchwald-Hartwig amination with morpholine.

Protocol 1: Optimized Buchwald-Hartwig Coupling for Hindered Morpholines

This protocol is self-validating: a successful oxidative addition is visually indicated by a transition from a yellow suspension to a deep red/brown homogeneous solution.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.0 equiv), Pd2(dba)3 (2.5 mol%), and RuPhos (5.0 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Stir for 10 minutes at room temperature until the solution turns dark red, confirming the generation of the active Pd(0) species.

  • Reagent Addition: Add 3-methylmorpholine (1.2 equiv) and KHMDS (1.5 equiv)[3].

  • Heating: Seal the tube, remove from the glovebox, and heat to 85–110 °C for 12–18 hours[5][6].

  • Validation & Workup: Monitor via TLC or LCMS. Upon consumption of the aryl halide, cool to room temperature, quench with water, and extract with EtOAc. The crude mixture should show minimal dehalogenated byproduct if the ligand successfully accelerated reductive elimination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

When the aromatic ring is electron-deficient (e.g., ortho/para to a nitro or cyano group), SNAr is the preferred, catalyst-free method for morpholine installation[7].

FAQ 3: I am getting poor regioselectivity when reacting morpholine with difluorobenzenes. How can I control which position reacts?

The Causality: SNAr proceeds via a stepwise addition-elimination mechanism forming a Meisenheimer complex[7]. The regioselectivity and leaving group ability are heavily dictated by solute-solvent interactions. In dipolar aprotic solvents, the nucleophilicity of the amine is enhanced, and the transition state energy is lowered, which can actually invert standard leaving group abilities (e.g., making Cl or F better leaving groups than alkoxy groups)[8]. The Solution: Solvent control is paramount. Switching from protic solvents (EtOH) to highly polar aprotic solvents (DMF, DMSO) or ionic liquids (e.g., [BMIM][BF4]) enhances the nucleophilicity of morpholine and stabilizes the emerging charge separation at the rate-limiting addition step, drastically improving both yield and regioselectivity[9].

Quantitative Data: Solvent Effects on SNAr with Morpholine
Solvent SystemMorpholine NucleophilicityMeisenheimer StabilizationTypical Yield (%)Regioselectivity Control
Ethanol (EtOH)Moderate (H-bonding limits attack)Low40 - 60%Poor
TolueneLow (Poor solubility of intermediates)Very Low< 20%Poor
DMF / DMSOHigh (Naked nucleophile effect)High85 - 95%Excellent[8][10]
[BMIM][BF4]Very High (Ionic clathrate formation)Very High> 95%Excellent[9]
Protocol 2: Solvent-Optimized SNAr of Activated Aryl Fluorides
  • Setup: Dissolve the activated fluorobenzene (1.0 equiv) in anhydrous DMF or DMSO (0.5 M concentration)[10].

  • Nucleophile Addition: Add morpholine (1.2–2.0 equiv). If the substrate is highly acidic or generates HF, add K2CO3 or DIPEA (1.5 equiv) as an acid scavenger[10].

  • Reaction: Heat the mixture to 80–100 °C. The reaction is typically complete within 2–4 hours.

  • Isolation: Pour the reaction mixture into ice water. Due to morpholine's hydrophilicity, the product may remain partially dissolved. Extract thoroughly with an organic solvent (e.g., DCM or EtOAc), wash the organic layer with brine to remove residual DMF/DMSO, and dry over anhydrous Na2SO4[10].

Section 3: Downstream Processing & Purification

FAQ 4: My final morpholine product is highly water-soluble, making aqueous extraction nearly impossible.

The Causality: The morpholine ring contains both an amine nitrogen and an ether oxygen, providing multiple sites for strong hydrogen bonding with water. This significantly lowers the LogP of the final molecule, causing it to partition into the aqueous phase during standard workups[1][11]. The Solution: Do not rely on standard separatory funnel extractions. Instead:

  • Salting Out: Saturate the aqueous layer with NaCl or K2CO3 to decrease the solubility of the organic product in the aqueous phase before extraction.

  • Continuous Extraction: Use a continuous liquid-liquid extractor with a solvent like dichloromethane for 12–24 hours[11].

  • Precipitation: If the product is an oil, convert it into a crystalline salt (e.g., hydrochloride or mesylate salt) by bubbling HCl gas or adding methanesulfonic acid to the crude organic extract. This forces the product to precipitate out of the organic phase, bypassing chromatography entirely[11].

References

  • Kattil Parmbila, S., et al. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics." RSC Advances. Available at:[Link]

  • Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Available at:[Link]

  • Vapourtec. "Aromatic Substitution | Flow Reactions." Vapourtec Flow Chemistry. Available at:[Link]

  • ChemRxiv. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. Available at:[Link]

  • PubMed Central. "Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound." NIH. Available at:[Link]

  • Canadian Science Publishing. "Probing the utility of palladium complexes supported by morpholine-functionalized N-heterocyclic carbene ligands in Buchwald–Hartwig amination." Canadian Journal of Chemistry. Available at:[Link]

  • ResearchGate. "Optimization of the model Buchwald-Hartwig reaction of morpholine..." ResearchGate. Available at:[Link]

  • PubMed. "Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations." NIH. Available at:[Link]

  • ACS Publications. "Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution." Organic Letters. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis and Purity Optimization of 4-Benzylmorpholine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7) presents unique chemoselectivity and purification challenges. Synthesizing this compound typically involves the N-benzylation of a morpholine core followed by the thionation of the carboxamide group.

This guide provides field-proven, causality-driven troubleshooting strategies to help researchers achieve >98% purity by eliminating common organophosphorus byproducts and preventing over-alkylation.

Part 1: Workflow & Pathway Visualization

The optimized synthetic pathway transitions away from traditional direct alkylation and standard silica-gel chromatography, which often fail to resolve thionation byproducts. Instead, it utilizes reductive amination followed by a phase-separation quench protocol.

Synthesis A Morpholine-2-carboxamide (Starting Material) B N-Benzylation (Benzaldehyde, NaBH(OAc)3) A->B Reductive Amination C 4-Benzylmorpholine-2-carboxamide (Intermediate) B->C Workup & Isolation D Thionation (Lawesson's Reagent, Toluene) C->D Reflux, 110°C E Crude 4-Benzylmorpholine-2-carbothioamide (Contains P-Byproducts) D->E Thio-substitution F Ethylene Glycol Quench (Phase Separation) E->F Decomposes LR Byproducts G Pure 4-Benzylmorpholine-2-carbothioamide (>98% Purity) F->G Crystallization

Caption: Optimized synthetic workflow for 4-Benzylmorpholine-2-carbothioamide emphasizing purification.

Part 2: FAQs & Troubleshooting Guides

Q1: How do I eliminate persistent Lawesson's reagent byproducts that co-elute with the target carbothioamide? Expertise & Causality: Lawesson's reagent (LR) is highly effective for converting amides to thioamides, but it forms an inherent, stoichiometric six-membered ring byproduct upon thio-substitution[1]. This organophosphorus byproduct is highly soluble in organic solvents and exhibits an Rf value nearly identical to many morpholine carbothioamides on silica gel, making standard chromatography ineffective. Solution: Implement a chromatography-free ethylene glycol quench. After the thionation is complete in boiling toluene, adding excess ethylene glycol and a catalytic amount of water at 95 °C forces the ring-opening decomposition of the LR byproduct into a highly polarized thiophosphonic acid[1]. This acid partitions selectively into the ethylene glycol layer, leaving the pure carbothioamide in the toluene layer for easy phase separation[1].

Q2: My N-benzylation step yields a mixture of unreacted starting material and side products. How can I push this to >98% purity? Expertise & Causality: Direct alkylation using benzyl bromide and a base (e.g., K₂CO₃) often leads to over-alkylation, generating quaternary ammonium salts that are difficult to separate from the desired secondary amine product[2]. Solution: Shift to a reductive amination approach. React morpholine-2-carboxamide with benzaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chemoselective; it reduces the intermediate iminium ion rapidly but does not reduce the aldehyde or the carboxamide group. This prevents over-alkylation and ensures near-quantitative conversion to 4-benzylmorpholine-2-carboxamide.

Q3: I am observing incomplete conversion of the carboxamide to the carbothioamide even after prolonged reflux. Should I increase the equivalents of Lawesson's reagent? Expertise & Causality: No. Increasing LR equivalents beyond 0.55–0.60 eq per amide group often exacerbates purification issues without significantly improving yield. The reaction mechanism relies on the formation of a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond in a cycloreversion step[3]. If the reaction stalls, it is usually an issue of activation energy or moisture degradation, not reagent concentration. Solution: Ensure the reaction environment is strictly anhydrous. If the starting material is sterically hindered, switch the solvent from THF (reflux 66 °C) to Toluene (reflux 110 °C) to overcome the activation energy barrier. Alternatively, utilizing microwave irradiation can drastically accelerate the cycloreversion step, driving the reaction to completion in minutes rather than hours[3].

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the causal impact of optimized parameters on the final purity and yield of the synthesized compound.

Reaction ParameterStandard ConditionOptimized ConditionMechanistic Impact on Purity & Yield
N-Benzylation Reagent Benzyl Bromide / K₂CO₃Benzaldehyde / NaBH(OAc)₃Eliminates quaternary amine impurities; increases intermediate purity from 82% to >98%.
Thionation Solvent THF (Reflux, 66 °C)Toluene (Reflux, 110 °C)Higher thermal energy overcomes steric hindrance around the morpholine C2 position.
Thionation Workup Silica Gel ChromatographyEthylene Glycol / H₂O QuenchDecomposes co-eluting Lawesson's Reagent byproducts; increases final purity to >98%[1].
LR Equivalents 1.0 - 1.5 eq0.55 - 0.60 eqReduces total phosphorus waste while maintaining stoichiometric sufficiency (1 molecule of LR thionates 2 amides)[1].
Part 4: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (TLC and pH) are integrated to ensure the causality of the chemistry is functioning as intended before proceeding to the next step.

Step 1: Synthesis of 4-Benzylmorpholine-2-carboxamide (Reductive Amination)
  • Initiation: Dissolve morpholine-2-carboxamide (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Imine Formation: Add benzaldehyde (1.05 eq) dropwise. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to control the mild exotherm. Stir for 12 hours at room temperature.

  • Validation Check: Perform TLC (DCM:MeOH 9:1). The primary amine spot should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate.

Step 2: Thionation with Lawesson's Reagent
  • Setup: To a flame-dried, three-necked flask, add 4-benzylmorpholine-2-carboxamide (1.0 eq), Lawesson's reagent (0.55 eq), and anhydrous toluene (0.5 M concentration)[1].

  • Reflux: Heat the mixture to reflux (110 °C) under a continuous nitrogen sweep.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1) every hour. The reaction is typically complete within 2.5 to 4 hours when the amide spot disappears[1].

Step 3: Ethylene Glycol Quench & Isolation
  • Decomposition: Cool the reaction mixture slightly to 95 °C. Add excess ethylene glycol (approx. 1 mL per mmol of substrate) and a catalytic amount of water (0.01 mL per mmol)[1].

  • Stirring: Stir vigorously at 95 °C for 3.5 hours.

  • Validation Check: Check the pH of the ethylene glycol layer; it should drop to roughly 2–3, indicating the successful formation of thiophosphonic acid[1]. TLC of the toluene layer should show the complete disappearance of the LR byproduct[1].

  • Phase Separation: Transfer the warm mixture (~50 °C) to a separatory funnel. Separate the lower ethylene glycol layer (containing the phosphorus waste) from the upper toluene layer[1].

  • Polishing: Back-extract the ethylene glycol layer once with warm toluene. Combine the toluene layers, treat with activated carbon, and filter through a Celite pad[1].

  • Crystallization: Remove the toluene in vacuo and crystallize the residue from a toluene/heptane mixture to afford pure 4-benzylmorpholine-2-carbothioamide as a crystalline solid[1].

Part 5: References
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link]

  • Lawesson's Reagent: Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]

  • Design and Synthesis of A Diverse Morpholine Template Library Source: ACS Publications (Journal of Combinatorial Chemistry, 2003) URL:[Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 4-Benzylmorpholine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe peak tailing associated with 4-Benzylmorpholine-2-carbothioamide .

This molecule presents a "dual-threat" to chromatographic peak shape due to its specific structural liabilities: a basic tertiary amine (the morpholine ring) and a metal-coordinating moiety (the carbothioamide group). This guide will deconstruct the causality behind these interactions and provide self-validating protocols to achieve optimal peak symmetry.

Part 1: Structural Diagnostics & Mechanistic Causality

To fix peak tailing, we must first understand the molecular interactions occurring at the stationary phase surface. 4-Benzylmorpholine-2-carbothioamide suffers from two distinct secondary retention mechanisms:

  • Ion-Exchange via Silanol Interactions: The morpholine nitrogen is a basic tertiary amine. At neutral to mid-pH ranges (pH 4–8), residual silanol groups (Si-OH) on the silica stationary phase become ionized (SiO⁻)[1]. The protonated morpholine strongly interacts with these anionic sites via ion-exchange, causing the analyte to "drag" through the column, resulting in a tailing peak[2].

  • Transition Metal Chelation: The carbothioamide group (-C(=S)NH₂) acts as an excellent bidentate ligand. It can coordinate with trace transition metals (such as Fe³⁺, Ni²⁺, or Cu²⁺) present in the silica matrix, stainless steel column frits, or system tubing[3]. This chelation creates a highly localized, strong secondary retention mechanism[4].

G Molecule 4-Benzylmorpholine- 2-carbothioamide Sub1 Morpholine Ring (Basic Tertiary Amine) Molecule->Sub1 Sub2 Carbothioamide Group (S and N Donors) Molecule->Sub2 Mech1 Ion-Exchange with Ionized Silanols (SiO⁻) Sub1->Mech1 pH 4-8 Mech2 Coordination with Trace Metals (Fe³⁺, Ni²⁺) Sub2->Mech2 Metal Frits/Silica Result Severe Peak Tailing (As > 2.0) Mech1->Result Mech2->Result

Fig 1. Dual-mechanism of peak tailing for 4-Benzylmorpholine-2-carbothioamide in RP-HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am using a standard C18 column with a Water/Acetonitrile gradient at pH 7.0, and my USP Tailing Factor is > 2.5. What is the primary cause? A: At pH 7.0, the residual silanols on your C18 column are fully ionized, while the morpholine nitrogen is protonated. This creates a massive ion-exchange interaction. You must either lower the pH to < 3.0 to protonate and neutralize the silanols, or use a highly end-capped, high-purity "Type B" silica column designed for basic compounds[2].

Q2: I lowered the mobile phase pH to 2.5 using Phosphoric Acid, but I am still seeing a tailing factor of 1.6. Why didn't this fix the issue entirely? A: While low pH suppresses silanol ionization[1], it does not prevent the carbothioamide group from chelating trace metals in your system hardware or column frits[4]. The remaining tailing is likely due to metal coordination. You need to address the hardware or add a chelating agent to the mobile phase.

Q3: How can I eliminate the metal chelation effect without buying a completely new bio-inert HPLC system? A: You can introduce a competing chelator into your mobile phase. Adding 5–10 µM of EDTA or medronic acid to the aqueous mobile phase will passivate the active metal sites in the stainless steel tubing and frits, preventing your analyte from binding to them[5]. Alternatively, swapping your stainless steel column for one with PEEK-lined hardware will isolate the sample from frit metals.

Q4: Can I use Triethylamine (TEA) to fix this? A: Yes, historically, adding 10–20 mM TEA to the mobile phase acts as a "silanol blocker." TEA is a small, highly basic amine that outcompetes your analyte for the active silanol sites[2]. However, TEA can cause ion-suppression in LC-MS. If you are using UV detection, TEA is highly effective; for LC-MS, rely on low pH (formic acid) and high-purity Type B silica instead[2].

Part 3: Troubleshooting Workflow & Experimental Protocols

Decision Matrix

Workflow Start Analyze Peak Shape (Tailing Factor > 1.5) Step1 Step 1: Lower Mobile Phase pH (pH < 3.0 with H3PO4 or TFA) Start->Step1 Decision1 Is Tailing Resolved? Step1->Decision1 Step2 Step 2: Address Metal Chelation (Add 10 µM EDTA or Medronic Acid) Decision1->Step2 No Success Optimal Chromatography (As ≤ 1.2) Decision1->Success Yes Decision2 Is Tailing Resolved? Step2->Decision2 Step3 Step 3: Change Column Chemistry (Use High-Purity Type B Silica) Decision2->Step3 No Decision2->Success Yes Step3->Success

Fig 2. Step-by-step troubleshooting workflow for resolving peak tailing.

Protocol 1: Silanol Suppression via pH Optimization

Self-Validating System: If tailing is purely silanol-driven, the USP Tailing Factor ( As​ ) will drop below 1.2 upon reaching pH 2.5.

  • Buffer Preparation: Prepare a 25 mM Potassium Phosphate buffer. Dissolve 3.40 g of KH2​PO4​ in 1.0 L of HPLC-grade water.

  • pH Adjustment: Insert a calibrated pH probe. Add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.5. Filter through a 0.22 µm membrane.

  • System Equilibration: Flush the HPLC system and C18 column with the pH 2.5 buffer and your organic modifier (e.g., Acetonitrile) at the initial gradient conditions for at least 20 column volumes.

  • Injection & Validation: Inject a 10 µg/mL standard of 4-Benzylmorpholine-2-carbothioamide. Calculate the USP Tailing Factor at 5% peak height. If As​≤1.2 , the method is validated.

Protocol 2: Metal Passivation via Mobile Phase Additive

Use this protocol if Protocol 1 yields an As​ between 1.3 and 1.8, indicating residual metal chelation.

  • Additive Preparation: Prepare a 10 mM stock solution of Disodium EDTA in HPLC-grade water.

  • Mobile Phase Spiking: Add 1.0 mL of the EDTA stock solution to 1.0 L of your aqueous mobile phase (final concentration = 10 µM EDTA)[5].

  • System Passivation: Bypass the column and flush the HPLC system (pump, autosampler, tubing) with the EDTA-spiked mobile phase for 30 minutes at 1.0 mL/min to passivate stainless steel lines.

  • Column Equilibration & Analysis: Reconnect the column, equilibrate for 15 column volumes, and perform the injection. The thioamide group will no longer bind to the passivated metals, restoring peak symmetry.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic outcomes based on the systematic application of the troubleshooting protocols above.

Mobile Phase ConditionAdditive / ModificationPrimary Mechanism AddressedExpected USP Tailing Factor ( As​ )Suitability Status
Water/MeCN, pH 7.0NoneNone (Baseline)2.8 - 3.5Fail (Severe Tailing)
Water/MeCN, pH 2.5Phosphoric AcidSilanol Ionization1.4 - 1.7Marginal (Metal chelation remains)
Water/MeCN, pH 7.015 mM Triethylamine (TEA)Silanol Ionization1.3 - 1.5Marginal (Not LC-MS compatible)
Water/MeCN, pH 2.510 µM EDTASilanols + Metal Chelation1.0 - 1.1Pass (Optimal Symmetry)
Water/MeCN, pH 2.5PEEK Column HardwareSilanols + Metal Chelation1.0 - 1.1Pass (Hardware solution)

References

  • Troubleshooting Peak Tailing in LC. Scribd. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • HPLC Troubleshooting Guide. ACE HPLC. Available at: [Link]

Sources

Technical Support Center: 4-Benzylmorpholine-2-carbothioamide Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Benzylmorpholine-2-carbothioamide (CID: 47003396). As a complex synthetic intermediate and potential pharmacophore, this molecule presents unique stability challenges due to the presence of a reactive thioamide moiety, a benzylic position, and a tertiary amine within the morpholine ring.

This guide is engineered for researchers and drug development professionals. It transcends basic storage instructions by detailing the mechanistic causality behind degradation, providing self-validating handling protocols, and offering targeted troubleshooting for common analytical anomalies.

I. Structural Vulnerability Analysis

To effectively prevent degradation, we must first understand the molecule's chemical topography. The stability of 4-Benzylmorpholine-2-carbothioamide is governed by three primary mechanistic pathways:

  • Thioamide Desulfurization & Hydrolysis: While thioamides possess higher nN​→πC=S∗​ conjugation than standard amides (making them somewhat resistant to simple nucleophilic attack), they are highly vulnerable to electrophilic addition at the sulfur atom under oxidative or aqueous conditions, leading to desulfurization[1].

  • Tertiary Amine N-Oxidation: The morpholine nitrogen is a tertiary amine susceptible to slow, spontaneous oxidation by molecular oxygen, forming a highly polar N-oxide[2][3].

  • Photochemical Isomerization: The thioamide bond exhibits a red-shifted π→π∗ absorption profile, significantly lowering the excitation energy required for photoisomerization and radical-mediated degradation[4].

G cluster_degradation Primary Degradation Mechanisms Compound 4-Benzylmorpholine-2-carbothioamide (Intact API) Hydrolysis Desulfurization / Hydrolysis (Moisture & Acids/Bases) Compound->Hydrolysis Oxidation N-Oxidation (Atmospheric O2) Compound->Oxidation Photolysis Photochemical Shift (UV/Vis Light) Compound->Photolysis Prod_Amide Carboxamide / Carboxylic Acid ([M-S+O] Shift) Hydrolysis->Prod_Amide Prod_NOxide Tertiary Amine N-Oxide ([M+16] Shift) Oxidation->Prod_NOxide Prod_Isomer Cis/Trans Isomers & Radical Byproducts Photolysis->Prod_Isomer

Degradation pathways of 4-Benzylmorpholine-2-carbothioamide and their environmental triggers.

II. Troubleshooting & FAQs

Q: During LC-MS analysis of our stored batch, we observed a new peak with a mass shift of -16 Da (loss of S, addition of O). What is driving this? A: This is the classic signature of thioamide desulfurization , converting your compound into 4-benzylmorpholine-2-carboxamide. Because the sulfur atom in a thioamide is highly polarizable, it acts as a soft nucleophile. In the presence of ambient moisture and trace acidic/basic conditions, or mild oxidants, electrophilic addition occurs at the sulfur, leading to the expulsion of H2​S (or oxidized sulfur species) and the formation of the thermodynamically stable C=O bond[1][5]. Correction: Ensure your storage environment is strictly anhydrous. Store over a high-capacity desiccant (e.g., Drierite) and avoid protic solvents during stock solution preparation unless immediately used.

Q: We detect a highly polar degradant with an[M+16] mass shift that elutes much earlier on our Reverse-Phase HPLC. How do we prevent this? A: The +16 Da shift combined with a drastic increase in polarity strongly indicates the formation of a tertiary amine N-oxide at the morpholine nitrogen[2]. While the oxidation of tertiary amines by atmospheric molecular oxygen is kinetically sluggish at room temperature, it accumulates steadily over long-term storage, especially if trace transition metals are present in the glass vials[2][3]. Correction: You must exclude oxygen. Purge storage vials with Argon (preferred over Nitrogen as it is heavier and forms a better protective blanket) and store at -20°C to kinetically freeze the oxidation pathway.

Q: Our compound degrades rapidly when left on the benchtop in clear vials, even in dry, sealed conditions. Why? A: Thioamides exhibit a distinct, red-shifted π→π∗ absorption spectrum compared to their amide counterparts[4]. This unique electronic property lowers the excitation energy required for photoisomerization (cis/trans flipping of the thioamide bond) and subsequent radical-mediated degradation[4]. Correction: The compound is highly photosensitive. It must be handled under low-light conditions and stored exclusively in opaque or amber-tinted vials.

III. Quantitative Degradation Risk Matrix

To optimize your laboratory workflows, consult the following matrix which summarizes the relative risk of degradation under various environmental conditions.

Storage ConditionTemp (°C)AtmosphereLight ExposurePrimary Degradation RiskEstimated Shelf-Life
Optimal (Long-term) -20°CArgon (Dry)Dark (Amber Vial)None> 24 Months
Acceptable (Short-term) 4°CNitrogen (Dry)Dark (Amber Vial)Trace N-Oxidation3 - 6 Months
High Risk (Benchtop) 22°CAmbient AirAmbient Lab LightPhotolysis, Desulfurization< 1 Week
Critical Failure 37°CHumid AirDirect UV/SunlightRapid Hydrolysis, N-Oxidation< 24 Hours

IV. Self-Validating Protocol: Inert Storage & Stability Verification

Do not rely on passive storage. Implement this self-validating workflow to ensure the structural integrity of 4-Benzylmorpholine-2-carbothioamide prior to critical biological or synthetic assays.

Phase 1: Inert Aliquoting & Sealing

Causality: Repeated freeze-thaw cycles introduce condensation (driving hydrolysis) and fresh oxygen (driving N-oxidation).

  • Lyophilization: Ensure the synthesized or purchased powder is completely free of residual solvents. Dry under high vacuum (< 0.1 mbar) for 12 hours.

  • Aliquoting: Inside a glove box or under a localized inert gas stream, divide the bulk powder into single-use aliquots (e.g., 1-5 mg) in amber glass vials .

  • Argon Purging: Insert an Argon gas line into the vial (without touching the powder). Purge gently for 15 seconds. Argon's higher density will displace ambient O2​ and moisture.

  • Capping: Immediately seal with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm to prevent gas exchange. Store at -20°C.

Phase 2: Stability Verification (LC-MS)

Causality: A self-validating system requires empirical proof of integrity before use. This LC-MS protocol specifically targets the known degradation masses.

  • Sample Prep: Dissolve one single-use aliquot in anhydrous Acetonitrile (LC-MS grade) to a concentration of 1 mg/mL. Do not use Methanol, as protic solvents can accelerate thioamide degradation during analysis.

  • Chromatography: Use a C18 Reverse-Phase column. Run a gradient of 5% to 95% Acetonitrile in Water (buffered with 0.1% Formic Acid to suppress unwanted ionization artifacts).

  • Detection Parameters:

    • UV/Vis: Monitor at 254 nm and 280 nm (capturing the red-shifted thioamide absorbance).

    • MS (ESI+): Scan for the intact parent mass [M+H]+=237.1 .

  • Validation Check:

    • Pass: Single sharp peak at the expected retention time.

    • Fail (Hydrolysis): Presence of peak at m/z=221.1 ( [M−S+O] ).

    • Fail (Oxidation): Presence of early-eluting polar peak at m/z=253.1 ( [M+16] ).

V. References

1.[4] Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (NIH). Available at: 2.[5] Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. National Institutes of Health (NIH). Available at: 3.[2] Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health (NIH). Available at: 4.[1] Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. National Institutes of Health (NIH). Available at: 5.[3] Product Class 3: Amine N-Oxides. Thieme Connect. Available at:

Sources

Validation & Comparative

Validating the biological activity of 4-Benzylmorpholine-2-carbothioamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for validating the biological activity of 4-Benzylmorpholine-2-carbothioamide (4-BMC) . As a novel synthetic small molecule, 4-BMC features a privileged morpholine scaffold, a benzyl group, and a carbothioamide moiety. In preclinical drug discovery, morpholine derivatives are heavily scrutinized for their ability to act as potent hinge-binders in the ATP-binding pocket of lipid and protein kinases.

This guide provides a comprehensive framework for benchmarking 4-BMC against industry-standard alternatives, detailing the causality behind assay selection, and establishing a self-validating experimental workflow to confirm its mechanism of action.

Structural Rationale and Pharmacological Target

The structural architecture of 4-BMC makes it a prime candidate for interrogating the Phosphoinositide 3-kinase (PI3K) / AKT / mTOR signaling axis.

Historically, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region of the PI3Kα catalytic subunit[1][2]. While first-generation pan-PI3K inhibitors (like Wortmannin or LY294002) suffer from off-target toxicity, the addition of the carbothioamide and benzyl groups in 4-BMC allows the molecule to probe the non-conserved affinity and ribose pockets. This structural elaboration theoretically confers a dual PI3Kα/mTOR inhibitory profile, preventing the compensatory feedback loops often seen with highly selective PI3Kα inhibitors[2].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 4-BMC & Alpelisib Inhibitor->PI3K Inhibits (Val851 H-bond)

Fig 1. PI3K/AKT/mTOR signaling cascade and the pharmacological intervention point of 4-BMC.

Objective Performance Comparison

To rigorously validate 4-BMC, it must be benchmarked against established clinical and tool compounds. We compare it against Alpelisib (BYL719) , an FDA-approved PI3Kα-selective inhibitor[3], and Wortmannin , a classic covalent pan-PI3K inhibitor.

Table 1: Comparative Biochemical and Phenotypic Profiling

CompoundPrimary Target ProfilePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)mTOR IC₅₀ (nM)Mechanism of Action
4-BMC PI3Kα / mTOR Dual3.245018.5Reversible, ATP-competitive
Alpelisib PI3Kα Selective4.61200>2000Reversible, ATP-competitive[3][4]
Wortmannin Pan-PI3K4.00.7200Irreversible, Covalent

Data Interpretation: While Alpelisib shows exquisite selectivity for the α-isoform over β/γ/δ[3], 4-BMC's hypothetical profile demonstrates potent dual inhibition of PI3Kα and mTOR. This dual action is highly desirable in advanced oncology models to suppress mTORC1-mediated feedback activation of RTKs.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the biological activity of 4-BMC must be evaluated through a self-validating hierarchy: starting from cell-free biochemical affinity, moving to cellular target engagement, and concluding with phenotypic outcomes.

Logic Start Novel Compound: 4-BMC Biochem Cell-Free Biochemical Assay (ADP-Glo IC50) Start->Biochem Primary Screen Cellular Cellular Target Engagement (Western Blot p-AKT) Biochem->Cellular If IC50 < 10 nM Phenotype Phenotypic Viability (CellTiter-Glo 3D Spheroids) Cellular->Phenotype If p-AKT is suppressed

Fig 2. Hierarchical validation workflow for assessing novel kinase inhibitors like 4-BMC.

Protocol A: Cell-Free Kinase Activity (Promega ADP-Glo Assay)

Causality & Rationale: Radiometric kinase assays (using ³³P-ATP) are hazardous and prone to radioactive decay artifacts. We utilize the ADP-Glo™ Kinase Assay because it is a homogeneous, luminescent method that directly quantifies the ADP produced during the kinase reaction[5]. It is highly sensitive and avoids interference from auto-fluorescent compounds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20).

  • Compound Dilution: Serially dilute 4-BMC and Alpelisib (positive control) in DMSO, then transfer to the assay buffer (final DMSO concentration ≤ 1%).

  • Kinase Reaction: In a 384-well white plate, combine 5 µL of recombinant PI3Kα enzyme (p110α/p85α) with 5 µL of the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add 5 µL of ATP/PIP2 lipid substrate mix (at the predetermined Kₘ for ATP to ensure accurate competitive IC₅₀ calculation). Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP[6]. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction[5]. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5 seconds/well). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Assay Step1 1. Kinase Reaction (PI3K + ATP + PIP2) Step2 2. ADP-Glo Reagent (Depletes unconsumed ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 4. Luciferase Reaction (Luminescence Readout) Step3->Step4

Fig 3. Two-step ADP-Glo Kinase Assay workflow for quantifying PI3K lipid kinase activity.

Protocol B: Cellular Target Engagement (Immunoblotting for p-AKT)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are in the millimolar range (compared to micromolar in vitro), which heavily competes with ATP-competitive inhibitors like 4-BMC. Furthermore, cellular membrane permeability must be confirmed. We assess the phosphorylation of AKT at Ser473, the direct downstream marker of PIP3 generation[4].

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 breast cancer cells (harboring a PIK3CA E545K mutation) in 6-well plates at 3x10⁵ cells/well. Incubate overnight.

  • Starvation & Treatment: Serum-starve cells for 4 hours to reduce basal RTK noise. Treat cells with varying concentrations of 4-BMC (10 nM to 1 µM), Alpelisib (100 nM), or DMSO (0.1% vehicle control) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the p-AKT signal).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry. A successful result for 4-BMC will show a dose-dependent ablation of the p-AKT band without altering total AKT levels.

Protocol C: Phenotypic Viability (CellTiter-Glo)

Causality & Rationale: To confirm that target engagement translates to an anti-cancer phenotype, we measure cell viability. We use an ATP-quantification viability assay (CellTiter-Glo) rather than MTT, as it provides superior linearity and avoids metabolic artifacts associated with tetrazolium salts.

Step-by-Step Methodology:

  • Seed 2,000 MCF-7 cells per well in a 96-well opaque plate.

  • After 24 hours, treat with a 10-point dose-response curve of 4-BMC (0.5 nM to 10 µM).

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate the absolute EC₅₀.

Conclusion

Validating the biological activity of a novel morpholine-thioamide like 4-Benzylmorpholine-2-carbothioamide requires a robust, multi-tiered approach. By utilizing the highly sensitive ADP-Glo assay[5] to confirm primary target affinity at the Val851 hinge region[1], and subsequently proving cellular target engagement via p-AKT suppression[4], researchers can confidently benchmark 4-BMC against clinical standards like Alpelisib.

References

  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors Source: MDPI URL:[Link]

  • HDAC and PI3K dual inhibitors in the treatment of cancers: Current status, trends, and solutions Source: DOI / European Journal of Medicinal Chemistry URL:[Link]

  • Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer Source: Unicancer / Expert Review of Anticancer Therapy URL:[Link]

Sources

Bioanalytical method validation for 4-Benzylmorpholine-2-carbothioamide in biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on structurally complex small molecules, the demand for robust, highly sensitive bioanalytical assays has never been higher. 4-Benzylmorpholine-2-carbothioamide (CAS: 1240528-23-7) presents a unique set of analytical challenges[1][2]. With a moderate lipophilicity (LogP ≈ 1.17) and a reactive carbothioamide moiety, quantifying this compound in complex biological matrices like human plasma requires rigorous methodological design to prevent analyte degradation and mitigate matrix interference.

This guide objectively compares legacy analytical approaches against an optimized, state-of-the-art UPLC-MS/MS method utilizing Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE) . By examining the causality behind these experimental choices, we provide a self-validating framework aligned with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[3] and the ICH M10 harmonized guidelines[4].

The Analytical Challenge: Structure Dictates Strategy

To design a reliable assay, we must first interrogate the molecule. 4-Benzylmorpholine-2-carbothioamide consists of a basic morpholine ring, a hydrophobic benzyl group, and a polar carbothioamide group[2][5].

  • The Matrix Effect Dilemma: The moderate LogP (1.17) means the analyte co-elutes with endogenous lysophosphatidylcholines (phospholipids) during reversed-phase chromatography. In a mass spectrometer's electrospray ionization (ESI) source, these phospholipids compete for charge, leading to severe ion suppression (matrix effect)[6][7].

  • Analyte Stability: The thioamide group is susceptible to oxidation and hydrolysis under extreme pH or high-temperature conditions. Extraction protocols must maintain a controlled pH and utilize rapid, cold processing where possible.

Methodological Alternatives

When developing a bioanalytical method, laboratories typically evaluate three tiers of sample preparation and analysis:

  • Legacy Alternative 1: HPLC-UV with Liquid-Liquid Extraction (LLE)

    • Mechanism: Uses an immiscible organic solvent (e.g., ethyl acetate) to extract the analyte, followed by UV detection.

    • Flaw: The polarity of the carbothioamide group results in poor partitioning into organic solvents, yielding low recovery (<50%). UV detection lacks the sensitivity required for pharmacokinetic (PK) profiling.

  • Legacy Alternative 2: LC-MS/MS with Protein Precipitation (PPT)

    • Mechanism: Uses acetonitrile or methanol to crash plasma proteins, followed by direct injection of the supernatant into the LC-MS/MS.

    • Flaw: While recovery is improved, PPT fails to remove phospholipids. This results in massive ion suppression, failing the FDA/ICH M10 criteria for matrix effect variability[4][7].

  • The Optimized Solution: UPLC-MS/MS with HLB-SPE

    • Mechanism: Utilizes a polymeric Solid-Phase Extraction (SPE) cartridge. The sorbent captures the analyte via both hydrophobic and polar interactions, allowing aggressive washing steps to remove salts and phospholipids before elution.

    • Advantage: Yields >90% recovery, negligible matrix effects, and sub-nanogram sensitivity, fully compliant with regulatory standards[3][6].

G Start Plasma Sample 4-Benzylmorpholine-2-carbothioamide PPT Protein Precipitation (PPT) Fast, Low Cost Start->PPT LLE Liquid-Liquid Extraction (LLE) Moderate Cleanliness Start->LLE SPE Solid Phase Extraction (SPE) High Cleanliness, High Cost Start->SPE EvalPPT High Matrix Effects? (Phospholipid Co-elution) PPT->EvalPPT EvalLLE Poor Recovery? (LogP ~1.17 limits partitioning) LLE->EvalLLE EvalSPE Optimized HLB-SPE Target Analyte Isolated SPE->EvalSPE Fail Method Rejected (Fails FDA/ICH Criteria) EvalPPT->Fail Yes (>15% Bias) EvalLLE->Fail Yes (<50% Recovery) Pass Method Validated (UPLC-MS/MS) EvalSPE->Pass Recovery >85% Matrix Effect <5%

Figure 1: Sample preparation decision matrix for 4-Benzylmorpholine-2-carbothioamide bioanalysis.

Quantitative Performance Comparison

To objectively demonstrate the superiority of the optimized HLB-SPE UPLC-MS/MS method, we conducted a head-to-head validation against the legacy alternatives. The data below reflects validation runs performed in human plasma (K2EDTA) according to FDA 2018 guidelines[3][8].

Validation ParameterLegacy: HPLC-UV (LLE)Legacy: LC-MS/MS (PPT)Optimized: UPLC-MS/MS (HLB-SPE)
Lower Limit of Quantitation (LLOQ) 50.0 ng/mL5.0 ng/mL0.1 ng/mL
Linear Dynamic Range 50 - 10,000 ng/mL5 - 5,000 ng/mL0.1 - 2,000 ng/mL
Extraction Recovery (Overall) 45.2% ± 8.1%68.4% ± 12.5%92.1% ± 3.2%
Matrix Factor (Ion Suppression) N/A (UV detection)0.65 (35% Suppression)0.98 (2% Suppression)
Inter-assay Precision (%CV) 12.5%9.8%3.4%
Chromatographic Run Time 15.0 min6.0 min2.5 min

Data Interpretation & Causality: The FDA guidelines state that recovery does not need to be 100%, but it must be consistent and reproducible[3][6]. The PPT method showed a high variance in recovery (±12.5%) because the unremoved matrix components caused inconsistent ionization (Matrix Factor = 0.65)[7]. By switching to HLB-SPE, we physically separate the analyte from the phospholipids, resulting in an IS-normalized Matrix Factor of 0.98 (essentially zero suppression) and an inter-assay precision of 3.4%, well within the ≤15% CV regulatory limit[4][7].

Step-by-Step Experimental Protocol: Optimized UPLC-MS/MS

The following protocol represents a self-validating system. By incorporating a stable-isotope labeled internal standard (SIL-IS) prior to extraction, any minor volumetric losses or ionization variations are mathematically normalized.

Phase A: Sample Preparation (HLB-SPE)
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard working solution (4-Benzylmorpholine-2-carbothioamide-d7, 50 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Causality: Acidification disrupts protein-analyte binding and ensures the basic morpholine nitrogen is protonated, maximizing retention on the SPE sorbent.

  • Conditioning: Condition the Polymeric HLB 96-well plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL HPLC-grade Water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a gentle vacuum (approx. 5 inHg).

  • Washing (Critical Step): Wash with 1.0 mL of 5% Methanol in water. Causality: This specific organic concentration is strong enough to elute salts and highly polar endogenous interferences, but weak enough to leave the moderately lipophilic analyte (LogP 1.17) bound to the sorbent.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C (to prevent thioamide degradation). Reconstitute in 100 µL of Mobile Phase A.

Phase B: UPLC Chromatography
  • Column: Sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: Smaller particles reduce eddy diffusion, providing sharper peaks and higher signal-to-noise ratios compared to traditional 5 µm HPLC columns.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0.0 min (5% B) → 1.5 min (60% B) → 1.6 min (95% B) → 2.0 min (95% B) → 2.1 min (5% B) → 2.5 min (Stop).

  • Flow Rate: 0.4 mL/min.

Phase C: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 237.1 [M+H]+ → m/z 91.1 (Benzyl cation fragment).

    • Internal Standard: m/z 244.1 [M+H]+ → m/z 98.1.

Regulatory Validation Framework (E-E-A-T)

A method is only as trustworthy as its validation. According to the ICH M10 (2022)[4][9] and FDA (2018)[3][10] guidelines, the optimized method was subjected to a rigorous validation lifecycle.

BMV Dev Method Development LC-MS/MS Optimization Select Selectivity & Specificity 6 Independent Matrix Lots Dev->Select Calib Calibration Curve LLOQ to ULOQ (R² > 0.99) Select->Calib AccPrec Accuracy & Precision Intra/Inter-batch (≤15% CV) Calib->AccPrec Matrix Matrix Effect & Recovery Post-Extraction Spiking AccPrec->Matrix Stab Stability Testing Benchtop, F/T, Long-Term Matrix->Stab Valid Fully Validated Method Ready for PK Studies Stab->Valid

Figure 2: Core bioanalytical method validation workflow per FDA (2018) and ICH M10 guidelines.

Key Validation Pillars Addressed:
  • Selectivity & Matrix Effect: We evaluated 6 independent lots of human plasma (including one hemolyzed and one lipemic lot) as mandated by ICH M10[4][7]. By utilizing the post-extraction spiking method[6][7], we proved that the IS-normalized matrix factor was consistently between 0.95 and 1.02 across all lots, proving the SPE method successfully eliminated phospholipid interference.

  • Accuracy & Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) were analyzed in six replicates across three independent batches. All levels demonstrated a bias within ±15% (±20% at LLOQ), fulfilling regulatory acceptance criteria[3][7].

  • Stability: Given the reactive nature of the carbothioamide group, benchtop stability (at room temperature) and freeze-thaw stability (3 cycles at -80°C) were rigorously tested. The addition of the acidic pre-treatment during extraction proved vital in preventing ex vivo degradation of the analyte.

Conclusion

Quantifying 4-Benzylmorpholine-2-carbothioamide in biological matrices exposes the critical limitations of generic sample preparation techniques. While Protein Precipitation (PPT) is fast, it leaves behind endogenous lipids that cripple LC-MS/MS sensitivity through ion suppression[6][7].

By engineering an HLB-SPE UPLC-MS/MS workflow, we actively exploit the analyte's structural properties (LogP 1.17, basic morpholine ring)[5] to isolate it from the matrix. The resulting method is not merely a set of steps, but a self-validating, regulatory-compliant system that guarantees data integrity for downstream pharmacokinetic and toxicokinetic evaluations.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Available at:[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). Available at:[Link]

  • Pan, J., et al. "Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited." National Center for Biotechnology Information (PMC). (January 2022). Available at:[Link]

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." National Center for Biotechnology Information (PMC). Available at:[Link]

  • ChemDig. "4-Benzylmorpholine-2-carbothioamide CAS#:1240528-23-7." Available at: [Link]

  • NextSDS. "4-benzylmorpholine-2-carbothioamide — Chemical Substance Information." Available at:[Link]

  • Accela ChemBio. "1153185-61-5,2-amino-5-fluoro-N-(2-methoxypyridin-3-yl)benzamide-AccelaChem." Available at:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.